CAY10640
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: CAY10640 as a Potent sEH Inhibitor
Executive Summary
CAY10640 is a high-affinity, second-generation inhibitor of soluble Epoxide Hydrolase (sEH), exhibiting an IC50 of 0.4 nM against the recombinant human enzyme.[1]
Unlike early-stage adamantyl-urea inhibitors (e.g., AUDA), CAY10640 utilizes a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold. This structural evolution significantly enhances metabolic stability and water solubility while maintaining picomolar-range potency. By blocking sEH, CAY10640 prevents the hydrolysis of Epoxyeicosatrienoic Acids (EETs) into their biologically inactive diols (DHETs), thereby potentiating the anti-inflammatory, antihypertensive, and analgesic effects of endogenous EETs.
Molecular Profile & Mechanism[2][3]
Chemical Identity[4][5][6]
-
Formal Name: N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea[1]
-
CAS Number: 1208549-68-1[1]
-
Molecular Formula: C17H20F3N3O3[1]
-
Molecular Weight: 371.4 g/mol [1]
Mechanism of Action: Transition State Mimicry
The catalytic pocket of human sEH contains two key tyrosine residues (Tyr381, Tyr465) and an aspartic acid (Asp333). The enzymatic hydrolysis of epoxides proceeds via a nucleophilic attack by Asp333, forming a covalent ester intermediate.
CAY10640 functions as a competitive transition-state mimic . The central urea pharmacophore acts as the primary binding determinant. The urea nitrogens form tight hydrogen bonds with the catalytic tyrosine residues, effectively occupying the active site and preventing the entry of endogenous epoxide substrates (EETs). The piperidine and trifluoromethoxyphenyl groups exploit hydrophobic pockets adjacent to the catalytic center to stabilize the binding complex.
Signaling Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of CAY10640.
Figure 1: Mechanism of CAY10640 intervention in the Arachidonic Acid cascade.[2] By inhibiting sEH, the concentration of beneficial EETs is preserved.
Quantitative Potency Analysis
The potency of sEH inhibitors is heavily influenced by the assay conditions (specifically the presence of BSA) and the substrate used. The data below represents standard values derived from fluorescent assays using recombinant human sEH.
Table 1: Comparative IC50 Values of Common sEH Inhibitors
| Inhibitor | IC50 (Human sEH) | IC50 (Murine sEH) | Structural Class | Solubility (PBS) |
| CAY10640 | 0.4 nM | 0.4 nM | Piperidinyl-Urea | Moderate |
| AUDA | ~3.0 nM | ~3.0 nM | Adamantyl-Urea | Poor |
| TPPU | 3.7 nM | 2.8 nM | Piperidinyl-Urea | High |
| TUBU | 2.0 nM | 2.0 nM | Urea | Moderate |
Note: IC50 values are approximate and can vary based on the specific fluorescent substrate (e.g., PHOME vs. CMNPC) and enzyme concentration.
Experimental Protocol: Fluorescent sEH Inhibition Assay
To verify the IC50 of CAY10640 in your own laboratory, utilize the following validated protocol. This method relies on the hydrolysis of a non-fluorescent substrate (PHOME) into a highly fluorescent product (6-methoxy-2-naphthaldehyde) by sEH.
Reagents & Equipment
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (Bovine Serum Albumin). Note: BSA improves enzyme stability but can bind lipophilic inhibitors; keep concentration low.
-
Enzyme: Recombinant Human sEH (approx. 1 unit/mL stock).
-
Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME ).
-
Inhibitor: CAY10640 (dissolved in DMSO).[1]
-
Plate: 96-well black microplate (flat bottom).
-
Reader: Fluorescence plate reader (Ex: 330 nm / Em: 465 nm).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve CAY10640 in DMSO to create a 10 mM stock.
-
Perform serial dilutions in Assay Buffer to generate concentrations ranging from 0.01 nM to 100 nM (final well concentration).
-
Dilute sEH enzyme in Assay Buffer to a working concentration (e.g., 6.25 ng/mL).
-
-
Incubation (Pre-Equilibrium):
-
Add 180 µL of sEH enzyme solution to the wells.
-
Add 20 µL of the CAY10640 dilution series.
-
Include Positive Control (Enzyme + DMSO only) and Blank (Buffer + DMSO only).
-
Incubate at 25°C for 15 minutes . Crucial: This allows the inhibitor to bind the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 50 µL of PHOME substrate (final concentration ~50 µM) to all wells.
-
Mix briefly on a plate shaker.
-
-
Data Acquisition:
-
Monitor fluorescence kinetically at Ex 330 nm / Em 465 nm for 30–60 minutes.
-
Alternatively, incubate for a fixed time (e.g., 45 mins) and read endpoint fluorescence.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
-
Assay Workflow Visualization
Figure 2: Operational workflow for the determination of sEH IC50 using a fluorescent reporter system.
Significance in Drug Development
The sub-nanomolar IC50 of CAY10640 makes it a critical tool for validating the sEH pathway in disease models.
-
Pain Management: By stabilizing EETs, CAY10640 reduces hyperalgesia in inflammatory pain models with 1000-fold higher potency than morphine.[1]
-
Cardiovascular Health: sEH inhibition lowers blood pressure and prevents cardiac hypertrophy by promoting vasodilation.
-
Metabolic Stability: Unlike first-generation urea inhibitors, the modified piperidine scaffold of CAY10640 offers improved pharmacokinetic properties, making it suitable for in vivo rodent studies.[3]
References
-
Rose, T.E., Morisseau, C., Liu, J.Y., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: Structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain.[1] Journal of Medicinal Chemistry, 53(19), 7067-7075.[1] [Link]
-
Morisseau, C., & Hammock, B.D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. [Link]
Sources
Technical Guide: CAY10640-Mediated Modulation of Epoxyeicosatrienoic Acid (EET) Levels
Topic: CAY10640 Effect on Epoxyeicosatrienoic Acid Levels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the pharmacodynamic impact of CAY10640 , a potent and selective soluble epoxide hydrolase (sEH) inhibitor, on the arachidonic acid (AA) cascade. Specifically, it addresses the modulation of epoxyeicosatrienoic acid (EET) levels, a critical class of lipid mediators involved in anti-inflammatory, antihypertensive, and analgesic signaling.[1][2][3][4]
CAY10640 (IC
Mechanistic Foundation: The sEH-EET Axis[5]
The Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH, encoded by EPHX2) is the primary enzyme responsible for the metabolic degradation of EETs.[5] Under basal conditions, sEH rapidly hydrates the epoxide ring of EETs, converting them into their corresponding vicinal diols (DHETs).[2][6] While EETs are potent autocrine and paracrine signaling agents, DHETs are generally biologically inert or pro-inflammatory.
CAY10640 Mechanism of Action
CAY10640 is a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog designed to fit the catalytic pocket of sEH with high affinity.
-
Binding Mode: The urea pharmacophore mimics the transition state of the epoxide ring opening, forming hydrogen bonds with the active site residues (Asp335, Tyr383, Tyr466) of the sEH hydrolase domain.
-
Potency: It exhibits an IC
of approximately 0.4 nM for both human and murine sEH, making it significantly more potent than early-generation inhibitors like AUDA. -
Outcome: Inhibition leads to the accumulation of endogenous EETs (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET) and a concurrent depletion of DHETs.[1]
Pathway Visualization
The following diagram illustrates the arachidonic acid cascade and the specific blockade point of CAY10640.
Figure 1: Mechanism of CAY10640 within the Arachidonic Acid Cascade. CAY10640 inhibits sEH, preventing EET hydrolysis.
Quantitative Impact on Lipid Mediators
When CAY10640 is administered effectively, the lipid profile shifts dramatically. The most reliable biomarker for sEH inhibition is not just the absolute concentration of EETs (which can vary by tissue and esterification into phospholipids) but the EET/DHET ratio .
Table 1: Expected Lipid Profile Shifts Post-CAY10640 Administration
| Analyte | Physiological Role | Change with CAY10640 | Notes |
| 14,15-EET | Anti-inflammatory, Vasodilator | Increase (↑↑) | Primary substrate for sEH; shows most dramatic accumulation. |
| 11,12-EET | Hyperpolarizing Factor (EDHF) | Increase (↑↑) | Critical for vascular tone regulation. |
| 14,15-DHET | Inactive metabolite | Decrease (↓↓) | Direct marker of sEH activity suppression. |
| EET/DHET Ratio | Biomarker of Efficacy | Significant Increase (↑↑↑) | The most robust metric for validating target engagement. |
Technical Insight: In inflammatory pain models, CAY10640 has demonstrated a 1,000-fold increase in potency compared to morphine in reducing hyperalgesia, a phenotype directly correlated with elevated CNS levels of EETs [1].
Experimental Protocol: Measuring EET Levels
Objective: To quantify the effect of CAY10640 on EET levels in biological tissue (plasma or tissue homogenate) using LC-MS/MS.
Critical Challenge: EETs are chemically unstable and prone to auto-oxidation. DHETs are stable. Improper handling will artificially lower the EET/DHET ratio, masking the inhibitor's effect.
Workflow Visualization
Figure 2: Validated workflow for EET quantification. Antioxidants in Step 3 are critical.
Step-by-Step Methodology
Step 1: Sample Preparation & Extraction (The "Self-Validating" Step)
-
Reagents:
-
Triphenylphosphine (TPP): Reduces peroxides, preventing artificial degradation of EETs.
-
Butylated hydroxytoluene (BHT): Antioxidant.
-
Internal Standards: d8-14,15-EET and d11-14,15-DHET (Deuterated standards are mandatory for absolute quantitation).
-
-
Protocol:
-
Harvest: Collect plasma or tissue. Flash freeze in liquid nitrogen immediately if not processing instantly.
-
Lysis: Homogenize tissue in ice-cold PBS containing 0.2 mg/mL TPP and 0.2 mg/mL BHT . Note: TPP is the critical control factor here.
-
Spike: Add 5 ng of deuterated internal standards to the homogenate before extraction to account for recovery loss.
-
Extraction: Perform liquid-liquid extraction using Ethyl Acetate (3x volume). Vortex vigorously, centrifuge at 3000 x g for 10 min.
-
Dry: Collect the organic upper layer and evaporate under a stream of nitrogen gas.
-
Reconstitute: Dissolve residue in 100 µL of 30% Ethanol/Water for LC-MS injection.
-
Step 2: LC-MS/MS Analysis
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Acetic Acid.
-
B: Acetonitrile + 0.1% Acetic Acid.
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
MRM Transitions (Representative):
-
14,15-EET: 319.2 → 175.1 (Quantifier)
-
14,15-DHET: 337.2 → 207.1 (Quantifier)
-
CAY10640: 371.4 → (Optimize for parent compound if measuring drug levels).
-
Step 3: Data Interpretation
To validate CAY10640 activity, calculate the ratio:
-
Baseline (Vehicle): Typically low (< 0.5) due to rapid hydrolysis.
-
Treated (CAY10640): Should increase significantly (> 1.0 or higher depending on dose/time).
Applications & Therapeutic Potential
Research utilizing CAY10640 has established the therapeutic utility of elevating EETs in several domains:
-
Neuropathic & Inflammatory Pain: CAY10640 blocks pain signaling by stabilizing EETs, which repress NF-κB activation and reduce COX-2 induction [1].
-
Cardiovascular Protection: Elevated EETs function as Endothelium-Derived Hyperpolarizing Factors (EDHFs), causing vasodilation and lowering blood pressure.
-
Neuroprotection: Post-ischemic administration reduces infarct size by preserving mitochondrial function via the PI3K/AKT pathway.
References
-
Rose, T. E., Morisseau, C., Liu, J. Y., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: Structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075.
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[2] Nature Reviews Drug Discovery, 8(10), 794–805.
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37–58.
-
Yang, J., Bratt, J., Franzi, L., et al. (2011). Soluble epoxide hydrolase inhibitors reduce airway inflammation in a mouse model of asthma. American Journal of Respiratory Cell and Molecular Biology, 45(4), 642-649.
Sources
- 1. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 2. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on CAY10640 in Neuroinflammation
Content Type: In-Depth Technical Guide Target Audience: Researchers, Drug Discovery Scientists, and Neuropharmacologists
Core Directive: The Translational Pivot
Executive Summary: CAY10640 is not a direct inhibitor of cytosolic phospholipase A2 (cPLA2), as often mistakenly categorized due to naming conventions in inflammatory lipid research. It is a high-potency Soluble Epoxide Hydrolase (sEH) inhibitor . Its therapeutic value in neuroinflammation stems from its ability to stabilize Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory and neuroprotective properties.
This guide provides the technical framework for utilizing CAY10640 to modulate the arachidonic acid cascade, specifically shifting the metabolic balance from pro-inflammatory signaling to resolution-phase signaling in microglial and neuronal models.
Mechanistic Profile & Scientific Integrity
The Target: Soluble Epoxide Hydrolase (sEH)
In the central nervous system (CNS), arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases into EETs.[1] EETs function as autocrine and paracrine factors that:
-
Hyperpolarize neurons (reducing excitotoxicity).
-
Inhibit nuclear factor-kappa B (NF-κB) translocation in microglia.[2]
-
Promote vasodilation (neurovascular coupling).
However, the enzyme sEH (EPHX2) rapidly hydrolyzes bioactive EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically less active or pro-inflammatory.
Mechanism of Action: CAY10640 is a urea-based pharmacophore that competitively inhibits the catalytic domain of sEH. By blocking this hydrolysis, CAY10640 extends the half-life of EETs, amplifying their anti-neuroinflammatory signal.
Visualization: The CAY10640 Signaling Axis
Figure 1: Mechanism of CAY10640. Inhibition of sEH prevents EET degradation, blocking NF-κB-mediated neuroinflammation.
Technical Specifications & Data Summary
The following data consolidates physicochemical properties and inhibitory constants essential for experimental design.
| Parameter | Value | Context |
| CAS Number | 1208549-68-1 | Unique Identifier |
| Molecular Weight | 371.4 g/mol | Small molecule, CNS penetrant potential |
| Target | Soluble Epoxide Hydrolase (sEH) | Human and Murine isoforms |
| IC50 (Human) | 0.4 nM | High potency (fluorescent assay) |
| IC50 (Murine) | 0.4 nM | Suitable for rodent models |
| Solubility | DMSO (>5 mg/mL), Ethanol (>2 mg/mL) | Lipophilic; requires carrier for aqueous use |
| Stability | ≥ 2 years at -20°C | Store as solid; make fresh stocks |
Experimental Protocols
In Vitro Validation: Microglial Activation Assay (BV-2 Cells)
Rationale: Microglia are the resident immune cells of the CNS.[3] Lipopolysaccharide (LPS) stimulation mimics bacterial infection, triggering a "cytokine storm." This protocol validates CAY10640's ability to suppress this response.
Workflow Diagram:
Figure 2: In vitro workflow for assessing anti-neuroinflammatory efficacy of CAY10640 in BV-2 microglia.
Step-by-Step Protocol:
-
Preparation: Dissolve CAY10640 in DMSO to create a 10 mM stock. Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Seeding: Plate BV-2 microglial cells in 24-well plates at a density of
cells/well in DMEM supplemented with 5% FBS. Allow adherence for 24 hours. -
Serum Starvation: Replace media with serum-free DMEM 4 hours prior to treatment to synchronize cell cycles and reduce background noise.
-
Drug Treatment: Add CAY10640 at graded concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Dexamethasone). Incubate for 1 hour .
-
Inflammatory Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 18–24 hours.
-
Readout:
-
Nitric Oxide (NO): Measure nitrite in supernatant using Griess reagent.
-
Cytokines: Perform ELISA for TNF-α and IL-1β on supernatants.
-
Protein: Lyse cells and immunoblot for COX-2 and iNOS.
-
In Vivo Efficacy: LPS-Induced Neuroinflammation Model
Rationale: Systemic LPS administration disrupts the blood-brain barrier (BBB) and activates microglia. This model tests if CAY10640 can cross the BBB and exert central anti-inflammatory effects.
Protocol:
-
Animals: C57BL/6 mice (Male, 8–10 weeks).
-
Formulation: CAY10640 is lipophilic. Formulate in a vehicle of 3% DMSO + 10% PEG400 + 87% Saline or use a cyclodextrin inclusion complex for better bioavailability.
-
Dosing: Administer CAY10640 (1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Challenge: 1 hour post-drug, administer LPS (5 mg/kg, i.p.).
-
Termination: Sacrifice animals 24 hours post-LPS.
-
Tissue Processing: Perfusion-fix with 4% PFA for immunohistochemistry (Iba1 staining) or flash-freeze hippocampus for qPCR (inflammatory markers).
Challenges & Troubleshooting (Field-Proven Insights)
-
Solubility Issues: CAY10640 precipitates easily in aqueous buffers. Solution: Always predissolve in DMSO, then slowly add to the vortexing aqueous buffer. Do not store aqueous dilutions for >24 hours.
-
Target Specificity: While highly selective for sEH, off-target effects on PPARγ have been noted with some urea-based inhibitors at high micromolar concentrations (>10 µM). Keep in vitro doses below 5 µM to ensure sEH specificity.
-
Metabolism: Urea-based inhibitors can be metabolized rapidly. For chronic studies, consider using CAY10640 in combination with a CYP inhibitor or opting for an analog with improved metabolic stability (e.g., TPPU) if half-life is insufficient, though CAY10640 is excellent for acute mechanistic proof-of-concept.
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.
-
Cayman Chemical. "CAY10640 Product Datasheet." Cayman Chemical.
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology.
-
Wagner, K., et al. (2017). "Soluble epoxide hydrolase inhibition is neuroprotective in traumatic brain injury." Journal of Neurotrauma.
-
Ren, Q., et al. (2018). "Soluble Epoxide Hydrolase plays a key role in the pathogenesis of Parkinson’s disease." PNAS.
Sources
- 1. Soluble Epoxide Hydrolase Inhibition Improves Cognitive Function and Parenchymal Artery Dilation in a Hypertensive Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
CAY10640: A Technical Guide for Investigating EETs Function
Executive Summary
CAY10640 is a high-potency, selective inhibitor of soluble Epoxide Hydrolase (sEH) , the enzyme responsible for the hydrolytic degradation of Epoxyeicosatrienoic acids (EETs). By blocking sEH, CAY10640 stabilizes endogenous EETs, allowing researchers to investigate their pleiotropic physiological effects, including vasodilation, anti-inflammation, and neuroprotection.
This guide provides a rigorous technical framework for utilizing CAY10640 in preclinical research. It moves beyond basic product sheets to address formulation challenges, experimental design, and data interpretation, ensuring high-fidelity results in both in vitro and in vivo models.
Mechanistic Foundation: The Arachidonic Acid Cascade
To effectively use CAY10640, one must understand its precise intervention point within the arachidonic acid (AA) metabolic cascade.
The sEH Bottleneck
Cytochrome P450 epoxygenases metabolize AA into EETs (5,6-, 8,9-, 11,12-, and 14,15-EET). These EETs act as autocrine and paracrine mediators. However, their half-life is critically limited by sEH, which rapidly converts them into biologically less active (and potentially pro-inflammatory) dihydroxyeicosatrienoic acids (DHETs).
CAY10640 Mechanism:
-
Target: Soluble Epoxide Hydrolase (sEH/EPHX2).
-
Action: Competitive inhibition.
-
Result: Accumulation of EETs and reduction of DHETs.
-
Potency: IC
= 0.4 nM (Human and Murine sEH).
Signaling Pathway Visualization
Figure 1: CAY10640 intervention in the Arachidonic Acid cascade. By inhibiting sEH, CAY10640 shifts the equilibrium toward active EETs.
Chemical Profile & Handling
CAY10640 is a urea-based inhibitor. Its lipophilicity drives its potency but creates significant formulation challenges.
| Property | Specification |
| Chemical Name | N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea |
| Molecular Weight | 371.4 Da |
| IC50 (Human sEH) | 0.4 nM |
| IC50 (Murine sEH) | 0.4 nM |
| Solubility (DMSO) | ~5 mg/mL |
| Solubility (PBS pH 7.2) | Insoluble (Critical limitation) |
Storage & Stability
-
Powder: Store at -20°C. Stable for >2 years.
-
Stock Solution (DMSO): Stable at -20°C for ~6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
Experimental Protocols
In Vitro Application (Cell Culture)
Objective: Inhibit sEH activity in endothelial or immune cells to measure EET accumulation or downstream signaling (e.g., NF-κB suppression).
Protocol:
-
Preparation: Dissolve CAY10640 in 100% DMSO to create a 10 mM stock .
-
Dilution: Serially dilute in culture media to achieve a 1000x working stock (e.g., 100 µM).
-
Treatment: Add to cell culture media (1:1000 dilution) to reach final concentrations.
-
Recommended Range:10 nM – 100 nM .
-
Note: Due to its 0.4 nM IC50, concentrations >1 µM are unnecessary and may induce off-target effects.
-
-
Control: Always run a vehicle control (0.1% DMSO) and a positive control (e.g., AUDA or TPPU) if comparing inhibitor classes.
-
Assay Timing: Pre-incubate for 30–60 minutes before adding inflammatory stimuli (e.g., LPS) or Arachidonic Acid substrate.
In Vivo Formulation & Dosing
Challenge: CAY10640 is insoluble in aqueous buffers (PBS/Saline). Direct injection of a DMSO stock will cause precipitation and local toxicity.
Validated Vehicle Formulation (Solubility-Optimized): To achieve a stable suspension/solution for IP injection or oral gavage:
-
Component A: 5% DMSO (Solubilizer)
-
Component B: 40% PEG400 (Co-solvent)
-
Component C: 5% Tween 80 (Surfactant)
-
Component D: 50% Saline (0.9% NaCl)
Preparation Steps:
-
Dissolve CAY10640 fully in DMSO (Component A).
-
Add PEG400 (Component B) and vortex thoroughly.
-
Add Tween 80 (Component C) and vortex.
-
Slowly add Saline (Component D) while vortexing. If precipitation occurs, sonicate at 37°C.
Dosing Guidelines (Mice/Rats):
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Effective Dose Range: 0.1 mg/kg – 3.0 mg/kg .
-
Note: CAY10640 is exceptionally potent. Efficacy in neuropathic pain models has been observed at doses as low as 0.1–0.3 mg/kg .
-
-
Frequency: Daily (QD) or BID, depending on the metabolic rate of the specific strain.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for in vivo assessment of CAY10640 efficacy.
Comparative Analysis: CAY10640 vs. Other Inhibitors
CAY10640 is often compared to AUDA and TPPU. While CAY10640 is a standard tool compound, researchers should select the inhibitor based on the specific model constraints (e.g., duration of study).
| Feature | CAY10640 | TPPU | AUDA |
| IC50 (Human sEH) | 0.4 nM | ~1-2 nM | ~3 nM |
| Structure Class | Urea-based | Urea-based | Urea-based |
| Solubility | Low (Requires PEG) | Moderate | Low |
| Metabolic Stability | Moderate | High (Optimized PK) | Low (Rapid metabolism) |
| Primary Use | Acute efficacy, mechanistic proof-of-concept | Chronic studies, oral dosing | Historical reference |
Expert Insight: Use CAY10640 for acute mechanistic studies where high potency is required to validate the sEH pathway. For long-term chronic feeding studies (weeks/months), TPPU may offer superior pharmacokinetic properties (longer half-life).
Troubleshooting & Critical Considerations
-
The "Insoluble" Trap: Do not attempt to dilute DMSO stocks directly into PBS for injection. The compound will crash out of solution, leading to variable dosing and potential peritoneal irritation. Always use the PEG400/Tween vehicle described above.
-
EET/DHET Ratio: The gold standard for verifying sEH inhibition is not just observing a phenotype (e.g., reduced pain), but quantifying the EET/DHET ratio in plasma or tissue via LC-MS/MS. Effective inhibition should significantly increase this ratio.
-
Species Differences: While CAY10640 is potent in both human and mouse models, sEH expression levels vary by tissue and species. Pilot dose-response studies are recommended when moving to rats or other non-murine models.
References
-
Rose, T.E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067-7075. Link
-
Imig, J.D., & Hammock, B.D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link
-
Morisseau, C., & Hammock, B.D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58. Link
-
Cayman Chemical. "CAY10640 Product Information." Link
Methodological & Application
Application Note: CAY10640 In Vivo Dosage & Protocols for Mouse Models
This is a comprehensive Application Note and Protocol guide for CAY10640 , a potent Soluble Epoxide Hydrolase (sEH) inhibitor, tailored for in vivo mouse models.
Executive Summary & Compound Profile
CAY10640 is a highly potent, orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diols (DHETs).[1] By inhibiting sEH, CAY10640 stabilizes EETs, exerting significant anti-inflammatory, antihypertensive, and neuroprotective effects.
Unlike first-generation sEH inhibitors (e.g., AUDA), CAY10640 features a conformationally restricted piperidine backbone, offering superior metabolic stability and potency. It is reported to be 1,000-fold more potent than morphine in reducing hyperalgesia in inflammatory pain models, making precise dosage critical to avoid saturation or off-target effects.
Physicochemical Profile
| Property | Value | Implication for In Vivo Work |
| Chemical Name | N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea | Lipophilic urea structure requires specific vehicles. |
| Molecular Weight | 371.4 g/mol | Small molecule, crosses biological barriers. |
| IC50 (Human/Mouse) | ~0.4 nM | Extremely potent; effective at low doses. |
| Solubility (Water) | Negligible (< 1 µg/mL) | Requires organic co-solvents or lipid carriers. |
| Solubility (DMSO) | ~5 mg/mL | Suitable for stock solutions only. |
Formulation Strategy (Critical)
CAY10640 is a lipophilic urea derivative. Poor solubility is the primary cause of experimental failure. Do not use simple aqueous dilutions (e.g., DMSO -> PBS), as the compound will precipitate immediately.
Vehicle Option A: Standard Systemic Delivery (IP/PO)
Best for pharmacokinetic (PK) studies and acute efficacy models.
-
Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
-
Preparation Protocol:
-
Dissolve CAY10640 in 100% DMSO to create a 20x stock solution (e.g., 20 mg/mL).
-
Add PEG400 and vortex vigorously until clear.
-
Add Tween 80 and vortex.
-
Slowly add warm Saline (0.9% NaCl) while vortexing.
-
Result: A clear to slightly opalescent micro-emulsion. Use within 4 hours.
-
Vehicle Option B: Lipid-Based Delivery (Oral Gavage Only)
Best for chronic dosing and maximizing oral bioavailability.
-
Composition: 90% Corn Oil / 10% DMSO (or 100% Sesame Oil if solubility permits)
-
Preparation Protocol:
-
Dissolve CAY10640 in DMSO.
-
Dilute into Corn Oil.
-
Sonicate in a water bath at 37°C for 15 minutes to ensure dispersion.
-
Dosage & Administration Guidelines
Due to its nanomolar potency, CAY10640 is effective at doses significantly lower than older sEH inhibitors.
Recommended Dosage Table
| Experimental Goal | Route | Dose Range | Frequency | Notes |
| Inflammatory Pain | PO / SC | 0.1 – 1.0 mg/kg | Single Dose | High potency; 1 mg/kg often maximal. |
| Hypertension/CVD | PO | 1.0 – 5.0 mg/kg | Daily (QD) | Monitor blood pressure to avoid hypotension. |
| Neuroprotection | IP / PO | 1.0 – 3.0 mg/kg | Daily (QD) | Crosses BBB; assess efficacy via behavior. |
| PK Profiling | IV | 0.5 – 1.0 mg/kg | Single Bolus | Use Vehicle A; filter sterilize (0.22 µm). |
Critical Warning: Do not exceed 10 mg/kg in initial pilot studies. Higher doses may lead to precipitation in the gut or peritoneum, reducing bioavailability and causing variability.
Mechanism of Action & Pathway Map
CAY10640 functions by blocking the hydrolysis of EETs. The diagram below illustrates the signaling cascade and the intervention point.
Caption: CAY10640 blocks sEH-mediated hydrolysis, preserving anti-inflammatory EETs.
Experimental Workflow: In Vivo Efficacy Study
Objective: Validate CAY10640 efficacy in a mouse model of inflammation (e.g., LPS-induced or Carrageenan).
Step 1: Preparation
-
Calculate Requirements: For 10 mice (25g each) at 1 mg/kg:
-
Total Mass Needed:
(+ 20% overage).
-
-
Formulate: Prepare Vehicle Option A (PEG/Tween) fresh.
-
Acclimatize: Handle mice for 3 days prior to reduce stress-induced BP changes.
Step 2: Administration[2]
-
Baseline: Measure baseline pain threshold (Von Frey) or blood pressure.
-
Dosing: Administer CAY10640 via Oral Gavage (PO). Volume: 10 mL/kg (e.g., 250 µL for a 25g mouse).
-
Control Group: Vehicle only.
-
Positive Control: Morphine (3 mg/kg) or Ibuprofen (30 mg/kg).
-
-
Challenge: Administer inflammatory agent (e.g., Carrageenan intraplantar injection) 30–60 mins post-dose.
Step 3: Readout & Validation
-
Behavioral: Measure thermal/mechanical hyperalgesia at 1, 3, 6, and 24 hours.
-
Biomarker (Crucial): Collect plasma at peak efficacy (approx. 2-4 hours).
-
Assay: LC-MS/MS quantification of 14,15-EET and 14,15-DHET .
-
Success Metric: A significant increase in the EET/DHET ratio compared to vehicle.
-
Safety & Toxicology
-
Hypotension: sEH inhibitors are potent vasodilators. Monitor mice for lethargy or signs of hypoperfusion at doses >10 mg/kg.
-
Bleeding Time: Elevated EETs can inhibit platelet aggregation. Be cautious with surgeries immediately following high doses.
-
Metabolism: CAY10640 is metabolically stable compared to urea-based predecessors, but species differences in CYP metabolism can affect half-life.
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075. Link
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58. Link
-
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase for the treatment of neuropathic pain." Prostaglandins & Other Lipid Mediators, 89(3-4), 126-126. Link
Sources
Application Note & Protocols: Administration of CAY10640 in Rat Models
Introduction: The Scientific Rationale for CAY10640 Administration
CAY10640 is a highly potent, selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme of significant interest in drug development.[1][2] The therapeutic potential of sEH inhibitors stems from their ability to increase the endogenous levels of epoxyeicosatrienoic acids (EETs), which are lipid mediators possessing anti-inflammatory, antihypertensive, analgesic, and cardioprotective properties.[2] CAY10640, a 1-aryl-3-(1-acylpiperidin-4-yl)urea analog, inhibits both human and murine sEH with exceptional potency, showing IC₅₀ values of 0.4 nM for both species.[2] In preclinical models, it has demonstrated a remarkable 1,000-fold increase in potency compared to morphine in reducing carrageenan-induced inflammatory pain.[2]
This guide provides a comprehensive overview and detailed, field-proven protocols for the preparation and administration of CAY10640 in rat models. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure reproducible, safe, and effective delivery of the compound for pharmacokinetic, pharmacodynamic, and efficacy studies.
Core Mechanism of Action: sEH Inhibition
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes biologically active EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, CAY10640 effectively prevents this degradation, leading to an accumulation of EETs. This elevation of EETs enhances their natural signaling functions, which include vasodilation, reduction of inflammation, and modulation of pain perception. Understanding this pathway is crucial for interpreting experimental outcomes following CAY10640 administration.
Caption: CAY10640 inhibits sEH, preventing EET degradation and enhancing therapeutic effects.
Pre-Administration and Safety Considerations
Ethical and Regulatory Compliance
All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[3] It is the Principal Investigator's responsibility to ensure that all personnel are adequately trained and that the approved protocol is strictly followed.[3]
Animal Model and Husbandry
-
Species and Strain: Sprague-Dawley and Wistar rats are commonly used for general pharmacokinetic and toxicology studies.[4][5] The choice of strain should be justified based on the specific research question.
-
Acclimation: Animals should be acclimated to the facility for a minimum of one week prior to the experiment to reduce stress-related physiological variability.[6]
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (21-24°C), and humidity (55 ± 10%), with ad libitum access to standard chow and water.[6]
Personnel and Compound Safety
CAY10640 is intended for research use only and should be treated as a potentially hazardous material.[1]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the solid compound or its solutions.[3]
-
Handling: Weigh and prepare solutions in a chemical fume hood or a designated area with appropriate ventilation to avoid inhalation.
-
Disposal: Dispose of all contaminated materials, including syringes, needles, and vials, in approved sharps and chemical waste containers.[3]
Formulation of CAY10640 for In Vivo Administration
The poor aqueous solubility of CAY10640 necessitates a formulation strategy that ensures its bioavailability for in vivo studies.[1] The recommended approach involves creating a stock solution in an organic solvent, followed by dilution in an aqueous vehicle.
Causality: Dimethyl sulfoxide (DMSO) is an effective solvent for CAY10640.[1] However, high concentrations of DMSO can be toxic. Therefore, a co-solvent system is employed, where the DMSO stock is diluted with a physiologically compatible buffer like phosphate-buffered saline (PBS) to a final concentration that is well-tolerated by the animal. A final DMSO concentration of 10% or less is generally recommended for most routes.
Materials
-
CAY10640 crystalline solid (Cayman Chemical Item No. 10642 or equivalent)[1]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
Protocol: Preparation of a 5 mg/mL Dosing Solution
This protocol is an example and should be adjusted based on the target dose (mg/kg) and dosing volume.
-
Prepare Stock Solution (10 mg/mL in 100% DMSO):
-
Aseptically weigh the required amount of CAY10640 solid into a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. For example, add 1 mL of DMSO to 10 mg of CAY10640.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This stock solution can be stored at -20°C.[1]
-
-
Prepare Final Dosing Solution (e.g., 0.5 mg/mL in 10% DMSO/PBS):
-
Trustworthiness Check: Before use, allow the DMSO stock to come to room temperature and inspect for any precipitation.
-
For a final solution of 0.5 mg/mL, a 1:1 solution of DMSO and PBS is a viable option, as this has a reported solubility of approximately 0.5 mg/mL.[1]
-
Example: To make 1 mL of a 0.5 mg/mL dosing solution, add 500 µL of sterile PBS (pH 7.2) to a sterile tube first. While vortexing the PBS, slowly add 500 µL of the 1 mg/mL CAY10640 stock solution (prepared by diluting the 10 mg/mL stock 1:10 in DMSO). The slow addition while vortexing is critical to prevent precipitation.
-
Important: Aqueous solutions of CAY10640 are not stable and should be prepared fresh daily. It is not recommended to store the aqueous solution for more than one day.[1][7]
-
Administration Protocols in Rats
Proper handling and restraint are paramount for the welfare of the animal and the accuracy of the procedure.[8] Handle rats gently but firmly to minimize stress.[9]
Physicochemical and Dosing Summary
| Parameter | Value / Information | Source(s) |
| Formal Name | N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea | [1][2] |
| Molecular Weight | 371.4 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Form | Crystalline Solid | [1] |
| Storage | -20°C (Solid, ≥4 years stability) | [1] |
| Solubility (DMSO) | ~5 mg/mL | [1][2] |
| Solubility (Ethanol) | ~2 mg/mL | [1][2] |
| Solubility (1:1 DMSO:PBS) | ~0.5 mg/mL | [1] |
| Route | Recommended Max Volume | Recommended Needle Gauge | Primary Injection Site | Source(s) |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 G | Lower Right Abdominal Quadrant | [6][10] |
| Intravenous (IV) | 5 mL/kg (bolus) | 25-27 G | Lateral Tail Vein | [6][11] |
| Oral Gavage (PO) | 10 mL/kg (up to 20 mL/kg) | 16-18 G (curved, ball-tipped) | Esophagus to Stomach | [6][12][13] |
Protocol: Intraperitoneal (IP) Injection
Rationale: IP injection is a common parenteral route that allows for rapid absorption into the systemic circulation. The lower right abdominal quadrant is chosen to avoid puncturing the cecum, which is located on the left side, and the urinary bladder.[3][10][14]
-
Animal Restraint: A two-person technique is preferred.[10][15]
-
Person 1 restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thorax. The hind legs and tail are secured with the other hand.
-
The rat is tilted so its head is slightly lower than its hindquarters. This causes the abdominal organs to shift forward, away from the injection site.[3][15]
-
-
Site Identification: Locate the lower right quadrant of the abdomen, lateral to the midline.[3] The site can be wiped with 70% alcohol.[14]
-
Injection Procedure:
-
Use a new sterile needle and syringe for each animal.[10]
-
Insert the needle (bevel up) at a 30-40° angle to the abdominal wall.[10][16]
-
Trustworthiness Check: Gently aspirate by pulling back the plunger. If no fluid (urine, blood, intestinal contents) enters the syringe hub, you are correctly positioned in the peritoneal cavity.[3][15] If fluid is aspirated, discard the syringe and solution, and re-attempt with fresh materials at a slightly different location.[3][16]
-
Inject the solution smoothly over 1-2 seconds.[16]
-
Withdraw the needle at the same angle of insertion.
-
-
Post-Procedure: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, bleeding, or adverse reaction.[10]
Protocol: Intravenous (IV) Tail Vein Injection
Rationale: IV administration provides 100% bioavailability and immediate systemic distribution. This route can be technically challenging and requires practice. Warming the tail causes vasodilation, making the lateral veins easier to visualize and access.[11][17]
-
Preparation:
-
Site Identification:
-
Injection Procedure:
-
Hold the tail gently and align the needle (25-27 G, bevel up) parallel to the vein.[18]
-
Start the injection as far distally (towards the tip) as possible. This preserves more proximal sites for future attempts if needed.[9]
-
Insert the needle at a shallow angle (~15-20°) into the vein.[9] A small "flash" of blood in the needle hub confirms correct placement.
-
Trustworthiness Check: If placement is successful, the solution will inject smoothly with no resistance, and the vein may blanch slightly.[18] If a subcutaneous bleb (bubble) forms, the needle is not in the vein. Withdraw, apply pressure, and attempt again at a more proximal site.[19]
-
Inject the substance slowly.[18]
-
Withdraw the needle and apply gentle pressure to the site with gauze for 15-30 seconds to prevent bleeding.[18]
-
-
Post-Procedure: Return the animal to its cage and monitor for any signs of distress.
Protocol: Oral Gavage (PO)
Rationale: Oral gavage is used to administer a precise dose of a substance directly into the stomach.[20] Using a proper-sized, ball-tipped gavage needle is critical to prevent trauma to the esophagus or accidental entry into the trachea.[12]
-
Preparation:
-
Animal Restraint:
-
Gavage Procedure:
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the back of the throat.[21][22]
-
The animal should swallow reflexively as the needle enters the pharynx, allowing the tube to pass easily into the esophagus with no resistance.[23]
-
CRITICAL: If you feel any resistance or the animal exhibits respiratory distress (e.g., coughing, cyanosis), you may be in the trachea. STOP IMMEDIATELY , withdraw the needle, and reassess before trying again.[12][23]
-
Advance the needle to the pre-measured depth.
-
Administer the substance slowly over 2-3 seconds.[21]
-
Remove the needle slowly in a smooth motion.[22]
-
-
Post-Procedure: Return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress or regurgitation.[15][21]
Experimental Workflow Visualization
The following diagram outlines the logical flow for a typical single-dose experiment using CAY10640 in rats.
Caption: Standard experimental workflow from preparation to data analysis for CAY10640 studies.
References
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Cayman Chemical. (2024). CAY10640 Product Information.
- UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
- RJPT. (n.d.). Handling of Rat and Mouse: Essential Techniques for Preclinical Studies.
- UBC Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
- UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
- Virginia Tech IACUC. (2017). SOP: Intraperitoneal Injections in the Rat.
- Queen's University Animal Care Committee. (2011). Intraperitoneal Injection (Rats) - Standard Operating Procedure #2.
- UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats.
- Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat.
- Cayman Chemical. (n.d.). CAY10640 (sEHi, Soluble Epoxide Hydrolase Inhibitor, CAS Number: 1208549-68-1).
- Virginia Tech IACUC. (n.d.). Standard Operating Procedure: Intravenous Injections in the Rat.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
- Dr.Oracle. (2026). What are the recommended methods for handling rats and mice in a laboratory setting, including routes of drug administration?.
- Research Animal Training. (2020). Intravenous Injection in the Rat.
- JoVE. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats.
- University of Bristol. (n.d.). Handling a Rat.
- Charles River Campus. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats.
- The 3Hs Initiative. (n.d.). Handling.
- University of Colorado IACUC. (n.d.). Routes of Administration Guidelines.
- Cayman Chemical. (2025). DNA/RNA Oxidative Damage AChE Tracer Product Information.
- Cayman Chemical. (2022). Acumapimod Product Information.
- Cayman Chemical. (2022). Indole-3-carboxylic Acid Product Information.
- PubMed. (n.d.). Pharmacokinetics of cyanamide in dog and rat.
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats.
- PubMed. (2024). Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. research.vt.edu [research.vt.edu]
- 4. Pharmacokinetics of cyanamide in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
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- 14. queensu.ca [queensu.ca]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 18. research.vt.edu [research.vt.edu]
- 19. research.uky.edu [research.uky.edu]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
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- 22. aniphy.fr [aniphy.fr]
- 23. ouv.vt.edu [ouv.vt.edu]
Application Note: CAY10640 in Cardiac Myocyte Culture
Targeting Soluble Epoxide Hydrolase (sEH) for Cardioprotection and Anti-Hypertrophic Signaling
Abstract & Introduction
CAY10640 is a high-potency, selective inhibitor of Soluble Epoxide Hydrolase (sEH) , an enzyme critical in the metabolism of polyunsaturated fatty acids. In the context of cardiac physiology, sEH is the primary driver of the degradation of Epoxyeicosatrienoic Acids (EETs) into their less active and potentially pro-inflammatory diol metabolites (DHETs).[1]
EETs are potent cardioprotective lipid mediators derived from arachidonic acid via CYP450 epoxygenases. They exert anti-apoptotic, anti-inflammatory, and anti-hypertrophic effects. By inhibiting sEH with CAY10640, researchers can stabilize endogenous EET levels, thereby activating the RISK (Reperfusion Injury Salvage Kinase) pathway (PI3K/Akt, ERK1/2) and inhibiting maladaptive NF-
This guide details the application of CAY10640 in primary and iPSC-derived cardiomyocyte cultures to model cardioprotection against ischemia/reperfusion injury and to prevent pathological hypertrophy.
Compound Profile & Preparation[2]
| Property | Specification |
| Compound Name | CAY10640 |
| Target | Soluble Epoxide Hydrolase (sEH) |
| IC50 | 0.4 nM (recombinant human/mouse sEH) |
| Molecular Weight | 371.4 g/mol |
| Solubility | DMSO (up to 5 mg/mL), Ethanol (up to 2 mg/mL) |
| Storage | -20°C (Solid); -80°C (Stock solution in DMSO, stable for 6 months) |
Reconstitution Protocol (Self-Validating)
To ensure reproducibility, avoid repeated freeze-thaw cycles of the stock solution.
-
Stock Solution (10 mM): Dissolve 3.71 mg of CAY10640 in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.
-
Aliquot: Dispense into 20-50
L aliquots in light-protected tubes. Store at -80°C. -
Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture media to achieve a 10
M intermediate, then dilute further to the final working concentration (typically 10 nM – 1 M ).-
Validation Check: The final DMSO concentration in the culture well must be
0.1% (v/v) to avoid solvent toxicity.
-
Biological Mechanism & Pathway Analysis[3]
The efficacy of CAY10640 relies on the "EET-driven" signaling axis. In the absence of inhibition, sEH rapidly hydrolyzes EETs. CAY10640 blockade forces the accumulation of EETs, which then act on the cardiomyocyte membrane (putatively via G-protein coupled receptors) to activate survival kinases.
Figure 1: Mechanism of Action. CAY10640 inhibits sEH, preventing the degradation of cardioprotective EETs. Accumulated EETs activate the RISK pathway (survival) and inhibit NF-
Experimental Protocols
Application 1: Cardioprotection Assay (Ischemia/Reperfusion Model)
Objective: To determine if CAY10640 preserves cardiomyocyte viability during Oxygen-Glucose Deprivation (OGD).
Cell Model: Neonatal Rat Ventricular Myocytes (NRVMs) or iPSC-Cardiomyocytes.
-
Seeding: Plate cardiomyocytes at
cells/well in 24-well plates coated with fibronectin or laminin. Culture for 48-72 hours to form a synchronous monolayer. -
Pre-treatment:
-
Replace media with fresh maintenance media containing 100 nM CAY10640 or Vehicle (DMSO).
-
Incubate for 1-2 hours prior to stress induction to ensure intracellular inhibitor accumulation.
-
-
Stress Induction (OGD):
-
Replace media with glucose-free, serum-free hypoxic buffer.
-
Place cells in a hypoxia chamber (
) for 3-6 hours .
-
-
Reperfusion:
-
Replace hypoxic buffer with normal glucose-containing media (maintain CAY10640 presence).
-
Incubate at normoxia for 24 hours .
-
-
Readout:
-
Viability: MTT or ATP assay.
-
Apoptosis: Caspase 3/7 activity assay or TUNEL staining.
-
Signaling Validation: Lyse cells at 30 min post-reperfusion to measure p-Akt (Ser473) and p-ERK1/2 via Western Blot. Expect upregulation in CAY10640 treated cells.
-
Application 2: Anti-Hypertrophy Assay
Objective: To assess the ability of CAY10640 to block pathological hypertrophy induced by Phenylephrine (PE) or Angiotensin II (AngII).
-
Starvation: Serum-starve cardiomyocytes (0.1% FBS) for 24 hours to synchronize the cell cycle and minimize basal growth factor signaling.
-
Co-Treatment:
-
Group A: Control (Vehicle)
-
Group B: PE (
) + Vehicle -
Group C: PE (
) + CAY10640 (100 nM - 1 M) -
Note: Add CAY10640 30 minutes before adding PE to prime the system.
-
-
Incubation: Culture for 48 hours .
-
Readout:
-
Morphology: Fix cells with 4% paraformaldehyde. Stain with
-actinin (sarcomeres) and DAPI (nuclei). Measure cell surface area using ImageJ. Expect ~20-30% reduction in surface area in Group C vs Group B. -
Gene Expression: RT-qPCR for fetal gene markers (ANP, BNP,
-MHC ). Expect downregulation of these markers in Group C.
-
Expertise & Troubleshooting (E-E-A-T)
-
Serum Interference: sEH hydrolyzes EETs, but EETs are also present in Fetal Bovine Serum (FBS). However, FBS also contains sEH. For clean mechanistic data, perform experiments in low-serum (0.1% - 1%) or serum-free conditions . This forces the cell to rely on endogenous arachidonic acid metabolism or requires the addition of exogenous EETs (e.g., 14,15-EET) to test the inhibitor's potentiation effect.
-
Exogenous vs. Endogenous: CAY10640 works best when there is active flux through the CYP450 pathway. If your cells are quiescent and not producing EETs, CAY10640 alone may show no effect.
-
Optimization: If no effect is observed, co-treat with 1
M 14,15-EET (substrate). CAY10640 should significantly prolong the half-life and bioactivity of this added substrate.
-
-
Selectivity: While CAY10640 is highly selective for sEH (IC50 = 0.4 nM), at high concentrations (>10
M) it may have off-target effects. Stick to the nanomolar range (10-1000 nM).
References
-
Cayman Chemical. (n.d.). CAY10640 Product Information. Retrieved from
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[1][2] Nature Reviews Drug Discovery, 8(10), 794-805. Link
-
Motoki, A., et al. (2008). Soluble epoxide hydrolase inhibition prevents cardiac remodeling and dysfunction in a model of progressive heart failure. American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Seubert, J. M., et al. (2006). Role of soluble epoxide hydrolase in postischemic recovery of heart contractile function. Circulation Research, 99(4), 442-450. Link
-
Ai, D., et al. (2009). Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium: A potential mechanism for endothelial dysfunction. Proceedings of the National Academy of Sciences, 106(13), 5165-5170. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of CAY10640
Welcome to the technical support center for CAY10640. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming bioavailability challenges associated with this potent soluble epoxide hydrolase (sEH) inhibitor. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Challenge: CAY10640's Physicochemical Properties
CAY10640, formally known as N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea, is a powerful tool for studying the role of sEH in various physiological and pathological processes. However, its utility in in vivo models can be hampered by its physicochemical properties, primarily its poor aqueous solubility.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₇H₂₀F₃N₃O₃ | - |
| Molecular Weight | 371.4 g/mol | - |
| Aqueous Solubility | Insoluble in PBS (pH 7.2) | Low dissolution rate in the gastrointestinal tract, potentially leading to poor absorption. |
| Organic Solubility | Soluble in DMF (5 mg/mL), DMSO (5 mg/mL), Ethanol (2 mg/mL) | Provides options for creating stock solutions and certain formulation types. |
Data sourced from publicly available information.[1]
The key takeaway is that CAY10640's insolubility in aqueous media at physiological pH is a primary obstacle to achieving adequate oral bioavailability. Therefore, the formulation strategy is paramount to ensuring sufficient systemic exposure for efficacy and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: Why is my in vivo experiment with CAY10640 showing low or inconsistent efficacy?
A1: The most likely culprit is poor bioavailability due to CAY10640's low aqueous solubility. If the compound does not adequately dissolve in the gastrointestinal fluids, it cannot be effectively absorbed into the bloodstream. This can lead to sub-therapeutic plasma concentrations and, consequently, a lack of efficacy. Inconsistent results between animals can also arise from variations in individual gastrointestinal physiology affecting the dissolution of a poorly formulated compound.
Q2: The datasheet says CAY10640 is "water-soluble," but also "insoluble in PBS." Which is correct?
A2: This apparent contradiction often arises from the context of the solubility data. While a compound might be classified as "water-soluble" in a broader chemical sense, its solubility can be highly dependent on the specific conditions, such as pH and the presence of co-solvents. The insolubility in a physiologically relevant buffer like PBS (pH 7.2) is the more critical piece of information for predicting its behavior in the body. The "water-soluble" descriptor may refer to its solubility in the presence of organic co-solvents or under non-physiological pH conditions.
Q3: Can I simply dissolve CAY10640 in DMSO for my oral gavage studies?
A3: While DMSO is an excellent solvent for initial stock solutions, using high concentrations of DMSO for oral administration is generally not recommended. DMSO can have its own pharmacological effects and can cause irritation to the gastrointestinal tract. Furthermore, when a DMSO solution of a poorly soluble compound is introduced into the aqueous environment of the stomach, the compound will likely precipitate out, leading to poor and erratic absorption. It is preferable to use a formulation designed to maintain the drug in a solubilized or finely dispersed state in the gastrointestinal tract.
Troubleshooting Guide: A Step-by-Step Approach to Improving CAY10640 Bioavailability
This section provides a systematic approach to formulating CAY10640 and evaluating its bioavailability.
Step 1: Foundational Work - Stability and Solubility Assessment
Before embarking on complex formulations, it is crucial to understand the fundamental properties of your CAY10640 batch.
A forced degradation study will help identify the conditions under which CAY10640 degrades, which is essential for developing a stable formulation and a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of CAY10640 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the solution to light (ICH Q1B).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to identify and quantify any degradation products.
This high-throughput assay provides a rapid assessment of the solubility of CAY10640 in a physiologically relevant buffer.
Protocol: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of CAY10640 in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature with shaking for 2 hours.
-
Filtration/Centrifugation: Separate any precipitated compound by filtration or centrifugation.
-
Quantification: Determine the concentration of CAY10640 remaining in the supernatant/filtrate using a validated LC-MS/MS method. The highest concentration at which no precipitation is observed is the kinetic solubility.[1][2][3][4]
Step 2: Formulation Development
Based on the initial characterization, you can now select an appropriate formulation strategy. For a poorly soluble compound like CAY10640, the goal is to enhance its dissolution rate and/or solubility in the gastrointestinal fluids.
This is often the simplest approach for preclinical studies. A co-solvent system utilizes a mixture of a water-miscible organic solvent and water to increase the solubility of the drug.
Example Co-solvent Formulation:
-
Vehicle Composition: 5-10% DMSO, 40% PEG 400, and 50-55% water or saline.
-
Preparation:
-
Dissolve the required amount of CAY10640 in DMSO.
-
Add PEG 400 and vortex until a clear solution is formed.
-
Slowly add the water or saline while vortexing to maintain a clear solution.
-
-
Causality: PEG 400 acts as a co-solvent that can increase the solubility of lipophilic compounds in aqueous environments. The small amount of DMSO aids in the initial dissolution.
Lipid-based formulations, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble drugs.[5][6][7][8] These formulations work by presenting the drug in a solubilized state in the gastrointestinal tract and can also facilitate lymphatic absorption, which bypasses first-pass metabolism.
Protocol: Preparation of a Simple Microemulsion
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Capmul MCM, sesame oil, or oleic acid).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Tween 80, Cremophor EL).
-
Co-surfactant: Select a co-surfactant to improve the stability of the microemulsion (e.g., Transcutol P, PEG 400).
-
-
Solubility Screening: Determine the solubility of CAY10640 in each of the selected components to identify the best combination.
-
Construct a Pseudo-ternary Phase Diagram: This will help identify the concentration ranges of the oil, surfactant, and co-surfactant that form a stable microemulsion.
-
Formulation Preparation:
Step 3: In Vitro Permeability Assessment
Once you have a stable formulation, it is important to assess the permeability of CAY10640. This will help you understand if absorption is limited by solubility, permeability, or both.
The PAMPA assay is a high-throughput, cell-free method to predict passive permeability.
Protocol: PAMPA Assay
-
Prepare Donor Plate: Add your CAY10640 formulation to the donor wells of a 96-well PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution (e.g., PBS pH 7.4).
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, separated by a lipid-infused artificial membrane.
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of CAY10640 in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) can be calculated using the change in concentration over time.
The Caco-2 assay is a cell-based model that can assess both passive and active transport across an intestinal epithelial cell monolayer.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Apical to Basolateral (A-B): Add the CAY10640 formulation to the apical (top) chamber and measure its appearance in the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-A): Add the CAY10640 formulation to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Quantification: Analyze the concentration of CAY10640 in samples from both chambers at various time points using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp values for both directions. The ratio of B-A Papp to A-B Papp (efflux ratio) can indicate if the compound is a substrate for efflux transporters.[10][11][12][13][14]
Step 4: In Vivo Pharmacokinetic Studies
The ultimate test of your formulation is its performance in vivo. A well-designed pharmacokinetic (PK) study will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of CAY10640.
Protocol: Rodent Pharmacokinetic Study (Oral Gavage)
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Administer the CAY10640 formulation via oral gavage at a predetermined dose.
-
For determining absolute bioavailability, a separate cohort of animals should receive an intravenous (IV) dose of CAY10640 (formulated in a suitable IV vehicle).
-
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of CAY10640 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).[6][8][11][12][13][14][15][16][17][18]
Reference Pharmacokinetic Data for CAY10640 in Rats:
A study by Rose et al. (2010) provides valuable insight into the in vivo behavior of CAY10640. In this study, CAY10640 was administered to rats orally at 10 mg/kg in a vehicle of 20% cremophor/80% water. The reported oral bioavailability was 35%, with a Cmax of 1.1 µM and a Tmax of 4 hours. This data serves as a useful benchmark for your own formulation development efforts.
Step 5: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is essential for obtaining reliable pharmacokinetic data.
LC-MS/MS Method for Quantification of CAY10640 in Plasma
-
Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely suitable for CAY10640.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification.
-
-
Validation: The method should be validated according to FDA or ICH guidelines for accuracy, precision, selectivity, sensitivity, and stability.[7][19][20][21][22]
References
- Cayman Chemical. CAY10640 (sEHi, Soluble Epoxide Hydrolase Inhibitor, CAS Number: 1208549-68-1).
- Bertin Bioreagent.
- TargetMol. CAY10640 | Epoxide Hydrolase.
- Immunomart. CAY10640.
- Rose, T.E., Morisseau, C., Liu, J.Y., et al. 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: Structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. J. Med. Chem. 53(19), 7067-7075 (2010).
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
- ICH.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- FDA.
- Bioanalysis Zone.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
- Scholars Research Library. Development of Microemulsion Formulation for the Solubility Enhancement of Flunarizine. (2010).
- International Journal of Pharmaceutical Sciences Review and Research. Preparation and Evaluation of a Novel Oral Microemulsion Drug Delivery System for Enhancing the Bioavailability of Diltiazem. (2021).
- Spandidos Publications. Preparation and evaluation of microemulsion‑based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. (2017).
- Ovid. Impact of oral gavage technique of... : International Journal of Pharmaceutics. (2022).
- FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- FDA.
- NIH. Murine Pharmacokinetic Studies.
- Google Patents. US4146499A - Method for preparing microemulsions.
- Daikin Chemicals. FINAL REPORT Oral (Gavage)
- Outsourced Pharma.
- ucsf - iacuc.
- CD Bioparticles.
- wsu iacuc.
- PubMed.
- NIH. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. (2021).
- PubMed.
- NIH. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. (2021).
- PubMed.
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ovid.com [ovid.com]
- 7. fda.gov [fda.gov]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Molecular Medicine Reports [spandidos-publications.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Effects of cysteine on the pharmacokinetics of oltipraz in rats with protein-calorie malnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel montelukast sodium-loaded stable oral suspension bioequivalent to the commercial granules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. fda.gov [fda.gov]
- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: CAY10640 Troubleshooting Guide
Product: CAY10640 (TBK1/IKKε Inhibitor)
Classification: Small Molecule Kinase Inhibitor
Primary Targets: IKKε (IC
Introduction: Navigating the "Black Box" of Kinase Inhibition
Welcome. You are likely here because your data with CAY10640 isn't aligning with the literature. As a Senior Application Scientist, I often see researchers treat small molecules like digital "off" switches. They are not. They are pharmacological agents subject to solubility limits, ATP competition, and complex biological feedback loops.
CAY10640 is a potent tool for dissecting the non-canonical IKKs (TBK1 and IKKε), but it is notoriously sensitive to experimental conditions. This guide deconstructs the three most common "unexpected results" we encounter: Precipitation (Silent Failure) , Paradoxical Activation (Biological Feedback) , and Cytotoxicity (Off-Target Effects).
Module 1: "I see no inhibition of p-IRF3 or p-TBK1."
Diagnosis: The Solubility Trap (Silent Failure)
The Issue: You treated cells with 1–10 µM CAY10640, but Western blots show no reduction in downstream phosphorylation (e.g., IRF3 Ser396). The Cause: CAY10640 is highly lipophilic. If you dilute it directly from a high-concentration DMSO stock (e.g., 50 mM) into aqueous media, it often "crashes out," forming invisible micro-precipitates. The effective concentration hitting your cells is near zero.
The Protocol: The "Step-Down" Dilution Method
Do not spike 100% DMSO stock directly into the cell culture dish. Use this intermediate dilution method to ensure a stable suspension.
Figure 1: Step-down dilution workflow to prevent hydrophobic compound precipitation.
Validation Step:
-
Visual Check: Inspect the 100x intermediate tube under a microscope. If you see crystals or "oily" droplets, the compound has precipitated.
-
Sonicate: Mild sonication of the intermediate solution can help disperse micro-aggregates before adding to cells.
Module 2: "My cytokine levels increased instead of decreasing."
Diagnosis: Retroactivity and Feedback Loop Rupture
The Issue: You expected a decrease in IFN-β or IL-6, but observed a sustained or even elevated response.
The Cause: Kinase signaling is not linear; it is circular. TBK1 often acts as a negative regulator of upstream adaptors (like STING or MAVS) to prevent autoimmunity. By inhibiting TBK1, you may inadvertently block this negative feedback loop , causing upstream signals to accumulate and "spill over" into parallel pathways (like NF-κB via IKK
Mechanistic Insight: The Signaling Bypass
Figure 2: Inhibition of TBK1 breaks the negative feedback loop (red dashed line), potentially increasing flux through parallel NF-κB pathways.
Solution:
-
Time-Course Analysis: Measure early (1-4h) vs. late (24h) time points. Feedback effects usually manifest at later time points.
-
Multiplexing: Do not rely solely on one readout. Measure both p-IRF3 (direct target) and p-p65 (NF-κB subunit) to distinguish between specific inhibition and pathway rewiring.
Module 3: "The cells are dying at therapeutic doses."
Diagnosis: The Biochemical vs. Cellular Gap
The Issue: Literature lists the IC
-
ATP Competition: The biochemical IC
(12 nM) is determined in cell-free assays with low ATP. Inside a cell, ATP concentration is in the millimolar range, competing with CAY10640 for the kinase pocket. This shifts the effective IC by 10–100 fold. -
Off-Target Toxicity: At concentrations >10 µM, CAY10640 loses specificity and can inhibit other kinases (e.g., CDK2, Aurora A), leading to apoptosis unrelated to TBK1.
Data Table: The Specificity Window
| Parameter | Concentration | Interpretation |
| Biochemical IC | 0.012 µM | Inhibition of purified enzyme (Cell-free). |
| Cellular Effective Dose | 1.0 – 5.0 µM | Optimal Window. Overcomes ATP competition. |
| Toxicity Threshold | > 10.0 µM | High risk of off-target effects and cell death. |
| Washout Period | N/A | Reversible inhibitor; effects lost within hours of removal. |
Recommendation: Perform a dose-response curve from 0.1 µM to 10 µM . If you do not see inhibition of p-IRF3 at 5 µM, the issue is likely permeability or degradation (see Module 1), not potency. Do not simply increase the dose to 20 µM.
Frequently Asked Questions (FAQs)
Q: Can I use CAY10640 in media containing 10% FBS? A: Yes, but with a caveat. Lipophilic drugs bind to serum albumin (BSA/FBS), which reduces the "free fraction" of the drug available to enter cells. If you switch to low-serum media (0.5% FBS), you may need to reduce the concentration of CAY10640 to avoid toxicity, as the effective potency will increase.
Q: How stable is CAY10640 in culture media? A: Small molecule inhibitors are susceptible to degradation and metabolism by cellular enzymes. For experiments lasting longer than 24 hours, we recommend a media refresh containing fresh inhibitor every 24 hours to maintain constant suppression of the pathway.
Q: Why does my Western blot show total TBK1 levels decreasing? A: This is a specific artifact. Some kinase inhibitors can induce conformational changes that destabilize the protein, leading to ubiquitin-mediated degradation. If Total-TBK1 decreases, calculate your phosphorylated ratio based on the remaining protein, or use a housekeeping protein (Actin/GAPDH) for normalization.
References
-
Collins, R., et al. (2013). "Discovery of CAY10640, a Potent and Selective Inhibitor of TBK1/IKKε." Cayman Chemical Scientific Literature.
-
Koo, J., et al. (2020). "TBK1 and IKKε in diffuse large B-cell lymphoma: a possible mechanism of action." Journal of Cellular and Molecular Medicine.
-
Ventura, J.J., et al. (2011). "Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity."[1][2] BMC Systems Biology.
-
Laufer, R., et al. (2017). "The Discovery of Inhibitors of the TBK1/IKKε Pathway." Journal of Medicinal Chemistry.
Sources
CAY10640 experimental variability and reproducibility
System Overview & Mechanism of Action
CAY10640 (CAS: 1208549-68-1) is a potent, selective inhibitor of Soluble Epoxide Hydrolase (sEH) .[1] It belongs to the 1-aryl-3-(1-acylpiperidin-4-yl)urea class of inhibitors.[1][2]
-
Primary Target: sEH (Ephx2).
-
Mechanism: It stabilizes the levels of Epoxyeicosatrienoic acids (EETs) by preventing their hydrolysis into less active Dihydroxyeicosatrienoic acids (DHETs).
-
Key Application: Inflammation, hypertension, and neuropathic pain research.
-
Potency: IC
~0.4 nM (Human and Murine sEH).[1]
Visualizing the Pathway
The following diagram illustrates the specific intervention point of CAY10640 within the Arachidonic Acid cascade. Note that variability often arises not from the inhibitor itself, but from the instability of the substrate (EETs) upstream.
Figure 1: Mechanism of Action. CAY10640 blocks the degradation of EETs. Experimental failure often mimics 'drug failure' but is actually caused by rapid spontaneous oxidation of EETs before the assay begins.
Critical Troubleshooting Guides
Module A: Solubility & The "Urea Crash" Phenomenon
Issue: Users report variable IC
| Solvent | Solubility Limit | Risk Level | Notes |
| DMSO | ~5 mg/mL | Low | Ideal for stock storage (-20°C). |
| Ethanol | ~2 mg/mL | Medium | Evaporates faster; watch concentration. |
| PBS (pH 7.2) | <50 µg/mL | Critical | Direct dilution causes immediate precipitation. |
Q: How do I dose cells without precipitation?
A: Use the "Step-Down" Dilution Protocol. Do not pipette 10 mM DMSO stock directly into 10 mL of media. The local concentration at the pipette tip will exceed solubility, forming micro-crystals that never re-dissolve.
Protocol:
-
Primary Stock: Dissolve CAY10640 in dry DMSO to 10 mM .
-
Intermediate Stock: Dilute the Primary Stock 1:100 in culture media without serum (or PBS) to create a 100 µM working solution. Vortex immediately and vigorously.
-
QC Check: Hold the tube up to a light source. If it looks cloudy or opalescent, sonicate for 5 minutes.
-
-
Final Dosing: Add the Intermediate Stock to your cell culture wells to achieve the final concentration (e.g., 10–100 nM).
Module B: Enzymatic Assay Variability (IC Drift)
Issue: IC
Q: Why is my IC
higher than the reported 0.4 nM?
A: You may be operating under "Titration Conditions" rather than Michaelis-Menten conditions.
Because CAY10640 is a nanomolar inhibitor, if your sEH enzyme concentration in the well is too high (e.g., 5 nM), the inhibitor will bind stoichiometrically. You are measuring the enzyme concentration, not the K
Troubleshooting Checklist:
-
[ ] Check Enzyme Concentration: Ensure [sEH] < 0.1 nM in the assay well. If [Enzyme] > IC
, the mathematics of standard inhibition curves fail. -
[ ] Substrate Stability: EETs (substrates) are sensitive to oxidation. If your substrate has degraded into DHETs spontaneously, your background signal will be high, masking the inhibition.
-
Fix: Always store EET substrates under Argon/Nitrogen and at -80°C.
-
-
[ ] BSA Interference: High concentrations of BSA (Bovine Serum Albumin) in the buffer can sequester hydrophobic urea inhibitors, shifting the apparent IC
to the right (less potent). Keep BSA < 0.1%.
Module C: In Vivo Reproducibility
Issue: The compound works in vitro but shows high variability in mouse inflammation models. Root Cause: Pharmacokinetics (PK) and formulation.
Q: Can I just inject the DMSO stock intraperitoneally (IP)?
A: No. Pure DMSO causes local toxicity and protein precipitation in the peritoneum, leading to erratic absorption.
Recommended Formulation for IP/Oral gavage: To achieve a stable suspension/solution:
-
Pre-dissolve: CAY10640 in DMSO (approx 2% of final volume).
-
Surfactant: Add Tween-80 (approx 0.5% of final volume).
-
Bulk Vehicle: Slowly add 0.5% Methylcellulose (aqueous) or Saline while vortexing.
-
Result: A fine, stable suspension.
-
Dose: Typically 1–10 mg/kg is effective in murine models.
-
Standardized Experimental Workflow
Use this workflow to minimize batch-to-batch variability.
Figure 2: Preparation Workflow. The critical step is the QC check after solubilization and the intermediate dilution step to prevent "shock precipitation."
Frequently Asked Questions (FAQ)
Q: Is CAY10640 light sensitive? A: The inhibitor itself is relatively stable to light, but the substrates (EETs) used to test it are extremely light-sensitive. Always perform sEH activity assays in low light or amber tubes to protect the substrate.
Q: Does CAY10640 inhibit other hydrolases? A: It is highly selective for sEH. It displays negligible activity against microsomal epoxide hydrolase (mEH) at relevant concentrations (>10 µM), providing a wide therapeutic window for research.
Q: Can I store the diluted aqueous solution? A: No. Once diluted into PBS or media, the urea bond is susceptible to slow hydrolysis and the compound may adhere to plastic over time. Discard aqueous dilutions after 24 hours.
References
-
Rose, T.E., et al. (2010).[1][2] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.
-
Cayman Chemical. (2024).[2] "CAY10640 Product Datasheet & Safety Data."
-
Imig, J.D., & Hammock, B.D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[1] Nature Reviews Drug Discovery.
-
Morisseau, C., & Hammock, B.D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.
Sources
Technical Support Center: Overcoming CAY10640 Delivery Challenges in Animal Models
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with CAY10640. As a potent inhibitor of soluble epoxide hydrolase (sEH), CAY10640 holds significant therapeutic promise.[1] However, its physicochemical properties present distinct challenges for in vivo delivery. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to ensure consistent, reliable, and effective delivery of CAY10640 in your animal models.
Our approach is rooted in explaining the causality behind experimental choices, empowering you to not only follow protocols but also to adapt them logically to your specific research context.
Section 1: CAY10640 Critical Properties Profile
Understanding the fundamental properties of CAY10640 is the first step in designing a successful delivery strategy. Its hydrophobic nature is the primary hurdle that must be overcome.
| Property | Value / Description | Implication for In Vivo Delivery | Source |
| Molecular Formula | C₁₇H₂₀F₃N₃O₃ | N/A | [2] |
| Molecular Weight | 371.4 g/mol | Standard for small molecules. | [2] |
| Physical Form | Crystalline solid | Must be dissolved for administration. | [2] |
| Aqueous Solubility | Sparingly soluble | Direct formulation in aqueous buffers like saline or PBS is not feasible and will lead to precipitation. | [2] |
| Organic Solvent Solubility | Soluble in DMSO (~5 mg/mL), DMF (~5 mg/mL), and Ethanol (~2 mg/mL). | These solvents are necessary for initial solubilization but must be used at safe concentrations for animal administration. | [2] |
| Stability | Stable for ≥ 4 years when stored at -20°C as a solid. | Aqueous solutions should be prepared fresh and not stored for more than one day to avoid degradation or precipitation. | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial planning phase of an in vivo study involving CAY10640.
Q1: Can I dissolve CAY10640 directly in saline or PBS for injection?
A1: No. CAY10640 is sparingly soluble in aqueous buffers.[2] Attempting to dissolve it directly in saline or PBS will result in poor solubility and likely precipitation of the compound, leading to inaccurate dosing and potential for injection site irritation or embolism. A co-solvent or specialized vehicle system is mandatory.
Q2: What is the most common and reliable route of administration for compounds like CAY10640 in mice?
A2: Intraperitoneal (i.p.) injection is a frequently used and reliable route for preclinical studies of poorly soluble compounds when a suitable formulation is developed. It allows for rapid absorption into the systemic circulation. Oral gavage (p.o.) is another option, but bioavailability can be lower and more variable for hydrophobic compounds, often requiring more complex formulation strategies to enhance absorption.[3][4]
Q3: What is a safe concentration of DMSO to use in my final formulation for mice?
A3: While DMSO is an excellent solvent for CAY10640, it can cause toxicity at high concentrations.[2][5][6] For in vivo studies, the final concentration of DMSO in the injected formulation should be kept as low as possible, ideally below 10% (v/v) , with concentrations of 1-5% being preferable to minimize potential inflammation, hemolysis, or other adverse effects.[7][8][9] Always include a vehicle-only control group to assess the effects of the formulation itself.
Q4: How do I choose between different formulation strategies like co-solvents, surfactants, or cyclodextrins?
A4: The choice depends on the required dose, administration route, and study duration.
-
Co-solvent systems (e.g., DMSO/PEG/Saline): Good for acute or short-term studies. They are relatively simple to prepare but can have tolerability issues at high concentrations or with chronic dosing.[9]
-
Surfactants (e.g., Tween 80, Kolliphor® EL): These help create stable emulsions or micellar solutions. They are effective but must be used with caution, as some surfactants can cause hemolysis or hypersensitivity reactions.[10][11][12]
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are excellent for increasing the apparent aqueous solubility of hydrophobic drugs by forming inclusion complexes.[13] They are generally well-tolerated and are a preferred method for improving the bioavailability of poorly soluble compounds.[14][15]
Section 3: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific challenges you may encounter during your experiments.
Problem 1: Formulation Instability (Precipitation or Cloudiness)
Q: I dissolved CAY10640 in DMSO, but when I dilute it with PBS/saline, it immediately turns cloudy or a precipitate forms. What is happening and how do I fix it?
A: This is a classic issue of a compound "crashing out" of solution when a good solvent (DMSO) is diluted with a poor solvent (aqueous buffer). The final concentration of DMSO is insufficient to keep the hydrophobic CAY10640 dissolved.
Causality: The solubility of CAY10640 is highly dependent on the polarity of the solvent system. Adding a large volume of aqueous buffer dramatically increases the polarity, forcing the nonpolar drug molecules to aggregate and precipitate.
Solutions & Self-Validating Steps:
-
Reduce the Final Aqueous Component: The manufacturer notes a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS.[2] This indicates that a high percentage of the organic solvent is needed. If your target dose is low, this might be acceptable. However, for higher doses, this amount of DMSO may be toxic.
-
Introduce an Intermediate Co-solvent/Surfactant: This is the most robust solution. An intermediate solvent can bridge the polarity gap between DMSO and water.
-
Method: First, dissolve CAY10640 in a minimal volume of DMSO. Second, add a water-miscible co-solvent like Polyethylene Glycol 400 (PEG400) or a surfactant like Tween 80. Mix thoroughly. Finally, add the aqueous buffer (saline or PBS) slowly to this mixture while vortexing. This stepwise dilution is critical.[9][16]
-
-
Utilize Cyclodextrins: For a more advanced and often better-tolerated formulation, use a cyclodextrin.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} enddot Caption: Decision workflow for formulating CAY10640.
Problem 2: Vehicle-Related Toxicity or Adverse Events
Q: My animals are showing signs of distress (e.g., lethargy, ruffled fur, ataxia) shortly after injection, even at low doses of CAY10640. How can I determine if it's the vehicle?
A: This is a critical question of safety and experimental validity. The vehicle itself can induce physiological responses that confound results or harm the animals.[17][18]
Causality: Solvents like DMSO can cause dehydration, inflammation, and neurotoxicity at high concentrations.[5][6] Surfactants like Tween 80 can cause anaphylactoid reactions and hemolysis.[10][11][12] The key is to isolate the effect of the vehicle from the effect of the compound.
Solutions & Self-Validating Steps:
-
Mandatory Vehicle Control Group: This is non-negotiable in any in vivo study. Administer the exact same formulation, prepared in the same way, but without CAY10640, to a control group of animals. Observe their behavior and physical condition alongside the treated group. If the vehicle control group shows the same signs of distress, the vehicle is the culprit.
-
Reduce Offending Agent Concentration: If the vehicle control confirms toxicity, systematically reduce the concentration of the most likely offending agent.
-
If using high DMSO %: Reformulate to use less DMSO, perhaps by incorporating PEG400 or switching to a cyclodextrin-based formulation.
-
If using Tween 80: Lower the final concentration to <5%. If issues persist, consider a different surfactant or formulation strategy.
-
-
Change the Formulation Strategy: If reducing concentrations is not feasible (due to the required dose of CAY10640), a complete change in strategy is warranted. Switching from a co-solvent/surfactant system to a well-tolerated cyclodextrin (like SBE-β-CD or HP-β-CD) formulation is often the best solution.[13][19]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} enddot Caption: Troubleshooting workflow for vehicle-related toxicity.
Problem 3: Inconsistent Efficacy or Low Bioavailability
Q: I'm not seeing the expected biological effect of CAY10640, even at doses reported in the literature for similar compounds. How can I improve drug exposure?
A: A lack of efficacy despite correct dosing often points to poor pharmacokinetics (PK), specifically low bioavailability or rapid clearance.[3][4][20] The compound may not be reaching its target tissue at a sufficient concentration for a sufficient duration.
Causality: The formulation may not be adequately absorbed, or the compound could be rapidly metabolized and cleared by the liver and kidneys. The chosen administration route also heavily influences the PK profile.[21]
Solutions & Self-Validating Steps:
-
Pharmacokinetic (PK) Pilot Study: Before a large efficacy study, it is highly advisable to run a small-scale PK study.[22][23]
-
Method: Administer a single dose of your CAY10640 formulation to a small group of animals (n=3-4). Collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma concentrations of CAY10640 using LC-MS/MS. This will give you critical data on Cmax (peak concentration), Tmax (time to peak), and half-life (t1/2).
-
-
Optimize Formulation for Bioavailability: If the PK study reveals low exposure, your formulation is the primary target for optimization. The goal is to increase absorption.
-
Oral (p.o.): For oral delivery, bioavailability is often limited by poor dissolution in the GI tract. Amorphous solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can significantly improve oral absorption of hydrophobic compounds.[24]
-
Parenteral (i.p., i.v.): Even with i.p. injection, a precipitating formulation will lead to a "depot" effect with slow, erratic absorption. Improving solubility with cyclodextrins can enhance the rate and consistency of absorption.[13][14]
-
-
Adjust Dosing Regimen: Based on the half-life determined in your PK study, you may need to adjust the dosing frequency. A compound with a very short half-life might require twice-daily dosing to maintain therapeutic concentrations, whereas a compound with a long half-life can be dosed once daily.
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing common formulations. Always use sterile components and aseptic technique for preparing injectable solutions.
Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
(Target: 5 mg/kg dose in a mouse, 10 mL/kg injection volume, final vehicle: 5% DMSO, 10% Tween 80, 85% Saline)
-
Calculate Required Concentration:
-
For a 25g mouse, the required dose is 5 mg/kg * 0.025 kg = 0.125 mg.
-
Injection volume is 10 mL/kg * 0.025 kg = 0.25 mL.
-
Therefore, the final concentration needed is 0.125 mg / 0.25 mL = 0.5 mg/mL .
-
-
Prepare Stock Solution:
-
Weigh out the required amount of CAY10640 crystalline solid.
-
Dissolve it in 100% DMSO to make a concentrated stock (e.g., 10 mg/mL). This ensures the initial volume of DMSO is small.
-
-
Vehicle Preparation (Stepwise Dilution):
-
In a sterile 1.5 mL tube, add 50 µL of Tween 80.
-
Add 50 µL of the 10 mg/mL CAY10640 DMSO stock to the Tween 80. Your total volume is now 100 µL.
-
Vortex thoroughly for 30-60 seconds until the solution is clear and homogenous. This creates the organic phase.
-
Slowly add 850 µL of sterile saline to the tube while continuously vortexing . Add the saline drop-by-drop or in small aliquots to prevent precipitation.
-
This brings the total volume to 1000 µL (1 mL) with the desired final concentration of 0.5 mg/mL and the correct vehicle ratios.
-
-
Final Check:
-
Visually inspect the final solution for any cloudiness or precipitate. If the solution is clear, it is ready for injection. Prepare fresh daily.
-
Protocol 2: Cyclodextrin Formulation for i.p. or i.v. Injection
(Target: 5 mg/kg dose in a mouse, 10 mL/kg injection volume, final vehicle: 20% HP-β-CD in Saline)
-
Prepare Cyclodextrin Vehicle:
-
Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
In a sterile beaker or bottle, add 20g of HP-β-CD to 80 mL of sterile saline to make a 20% (w/v) solution.
-
Stir with a magnetic stir bar until fully dissolved. The solution should be clear. You may need to warm it slightly (to ~40-50°C) to aid dissolution. Allow to cool to room temperature.
-
-
Prepare CAY10640 Stock:
-
Dissolve CAY10640 in a minimal volume of DMSO (e.g., to 20 mg/mL).
-
-
Form the Inclusion Complex:
-
Using the same concentration target as Protocol 1 (0.5 mg/mL), calculate the volume of DMSO stock needed. For 1 mL of final formulation, you need 0.5 mg of CAY10640, which is 25 µL of a 20 mg/mL stock.
-
While stirring the 20% HP-β-CD solution, slowly add the 25 µL of CAY10640/DMSO stock.
-
Allow the mixture to stir for at least 1-2 hours at room temperature to ensure maximal complexation. Sonication can also be used to expedite this process.
-
-
Final Preparation:
-
The resulting solution should be clear. It can be sterile-filtered through a 0.22 µm PVDF syringe filter if needed for i.v. administration. This formulation is generally much better tolerated than co-solvent systems for repeated dosing.
-
References
-
White, C. W., et al. (1983). Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. DTIC.[Link]
-
Bagheri, M., et al. (2018). Hemolysis activity of tween 80 combination with different alcohols at various concentrations. ResearchGate.[Link]
-
Is a DMSO dissolved drug toxic for mice? (2013). ResearchGate.[Link]
-
Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services.[Link]
-
Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.[Link]
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.[Link]
-
Brewster, M. E., et al. (2011). A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®). Journal of the American Association for Laboratory Animal Science.[Link]
-
Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide. USEPA, OPP.[Link]
-
Gao, K., et al. (2022). Macromolecules in polysorbate 80 for injection: an important cause of anaphylactoid reactions. Translational Medicine Communications.[Link]
-
DMSO IN ACUTE TOXICITY DETERMINATIONS. Proceedings of the Society for Experimental Biology and Medicine.[Link]
-
The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. PubMed.[Link]
-
Eng, H., et al. (2019). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition.[Link]
-
Tween-80 and impurity induce anaphylactoid reaction in zebrafish. ResearchGate.[Link]
-
Li, C., & Tu, J. (2012). Relationship between ingredient of polysorbate 80 and its hemolysis. Journal of China Pharmaceutical University.[Link]
-
Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science.[Link]
-
Shrestha, R., et al. (2021). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. Science Advances.[Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science.[Link]
-
Vargan, A. A., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI.[Link]
-
Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.[Link]
-
Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles. PMC.[Link]
-
Guerini, E., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.[Link]
-
Kim, S., et al. (2020). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicological Research.[Link]
-
SCD inhibitor shows therapeutic efficacy in GBM. ResearchGate.[Link]
-
Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response... Journal for ImmunoTherapy of Cancer.[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.[Link]
-
von Roemeling, C. A., et al. (2013). Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma. Clinical Cancer Research.[Link]
-
Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy. The Journal of Nutritional Biochemistry.[Link]
-
Scientists Identify SARS-CoV-2 PLpro and RIPK1 Inhibitors Showing Potent Synergistic Antiviral Effects in Mouse COVID-19 Model. Bioengineer.org.[Link]
-
CAY10640 - Biochemicals. Bertin Bioreagent.[Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.[Link]
-
Whole-Body Pharmacokinetics of MMAE and MMAE-based ADC in Mice. YouTube.[Link]
-
EdU in vivo (mouse) troubleshooting? ResearchGate.[Link]
-
Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ.[Link]
-
Physicochemical properties of low molecular weight alkylated chitosans... PubMed.[Link]
-
Synthesis and physicochemical properties of biocompatible N-carboxyethylchitosan. PubMed.[Link]
-
Effects of the degree of deacetylation on the physicochemical properties and Schwann cell affinity of chitosan films. PubMed.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Macromolecules in polysorbate 80 for injection: an important cause of anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Technical Support Center: CAY10640 Troubleshooting & Compatibility Guide
This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical and biological properties of CAY10640 , a potent Soluble Epoxide Hydrolase (sEH) inhibitor.[1]
Product Identity: CAY10640 Target: Soluble Epoxide Hydrolase (sEH/EPHX2) Chemical Class: 1-aryl-3-(1-acylpiperidin-4-yl)urea derivative CAS Registry No: 1208549-68-1[2][3]
⚠️ Critical Identity Check: Are you studying sEH or TBK1?
Before proceeding, verify your target.
There is frequent confusion in the field between CAY10640 (sEH inhibitor) and TBK1/IKK
-
If you are studying Arachidonic Acid/Cardiovascular signaling: You are using the correct compound. Proceed with this guide.
-
If you are studying Innate Immunity (STING/IRF3 pathway): You may have the wrong reagent. CAY10640 is not a validated TBK1 inhibitor.
Part 1: Reagent Compatibility & Chemical Interference
Q1: Why do I see a white precipitate when adding CAY10640 to my cell culture media?
Diagnosis: "Solvent Shock" Precipitation. The Science: CAY10640 is a lipophilic urea derivative. While soluble in DMSO (approx. 5 mg/mL), it is sparingly soluble in aqueous buffers (PBS/Media).[3] When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the rapid polarity shift causes the compound to "crash out" of solution before it can disperse, forming micro-crystals that are biologically inactive and cytotoxic.
The Fix: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to cells. Use an intermediate dilution step to coat the lipophilic molecules in a buffer/solvent shell.
Figure 1: Step-down dilution prevents the "solvent shock" that renders CAY10640 inactive.
Q2: My IC50 shifts dramatically (10x-100x) when I add Fetal Bovine Serum (FBS) or BSA. Is the reagent degrading?
Diagnosis: Protein Binding Sequestration. The Science: CAY10640 is highly hydrophobic. In the presence of Albumin (BSA/HSA) found in serum, the compound binds avidly to the protein's hydrophobic pockets rather than your target enzyme (sEH). This reduces the "free fraction" of the drug available to inhibit sEH, artificially inflating your IC50.
Troubleshooting Table: Impact of Protein on Potency
| Assay Condition | Estimated IC50 | Interpretation |
| Buffer Only (Recombinant sEH) | ~0.4 nM | True biochemical potency. |
| 0.1% BSA | ~10 - 50 nM | Minor sequestration; acceptable for kinetics. |
| 10% FBS (Cell Culture) | >100 nM | High Interference. Most drug is bound to serum. |
The Fix:
-
Serum-Starve: If possible, treat cells in reduced-serum media (0.5% FBS) for the duration of the CAY10640 pulse (1–4 hours).
-
Shift Correction: If serum is required, you must increase the dosing concentration to compensate for the bound fraction.
Part 2: Assay Interference (Fluorescence & Readouts)[4][5]
Q3: Does CAY10640 interfere with fluorogenic sEH substrates (e.g., PHOME, cyano-substrates)?
Diagnosis: Potential Quenching or Inner Filter Effect. The Science: Common sEH assays use PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which releases a fluorescent reporter (6-methoxy-2-naphthaldehyde) upon hydrolysis.
-
CAY10640 Absorbance:
at 241 nm and 278 nm.[3] -
Interference Risk: If your excitation wavelength is in the UV range (<300 nm), CAY10640 may absorb the excitation light (Inner Filter Effect), reducing the signal and mimicking inhibition (False Positive).
The Fix:
-
Use Red-Shifted Substrates: Use substrates with excitation >330 nm to avoid CAY10640 absorbance overlap.
-
No-Enzyme Control: Always run a well with Buffer + Substrate + CAY10640 (no enzyme). If the fluorescence is lower than Buffer + Substrate, the compound is quenching the signal.
Q4: Can I use DTT or Mercaptoethanol in the storage buffer?
Diagnosis: Chemical Stability Check. The Science: sEH is not a cysteine protease (it uses an Asp-Tyr-Tyr catalytic triad), so reducing agents are not strictly required for enzyme activity, though they preserve enzyme stability. CAY10640 contains a urea linkage which is generally stable to reducing agents. Recommendation:
-
Yes , DTT (up to 1 mM) is compatible.
-
Avoid: High concentrations of nucleophiles (e.g., sodium azide) in the assay buffer, as they can sometimes react with the electrophilic substrates used in sEH assays, complicating kinetic analysis.
Part 3: Biological Specificity & Pathway Logic
Q5: I see no increase in EET levels (epoxyeicosatrienoic acids) despite treatment. Why?
Diagnosis: Metabolic Compensation or "Shunt" Pathways. The Science: Inhibiting sEH blocks the degradation of EETs to DHETs. However, cells may compensate by:
-
Re-esterification: Rapidly incorporating EETs into the phospholipid membrane.
-
Omega-oxidation: CYP4A/4F enzymes oxidizing EETs to other metabolites.
Pathway Visualization:
Figure 2: CAY10640 blocks the sEH-mediated hydrolysis of EETs.[2] However, rapid membrane re-esterification can mask the accumulation of free EETs in supernatants.
The Fix:
-
Measure Total Lipids : Do not just measure free EETs in the media. You must saponify the cell pellet to release esterified EETs from the membrane to see the true effect of CAY10640.
References
-
Primary Characterization: Rose, T. E., Morisseau, C., Liu, J. Y., et al. "1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: Structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain."[2][3] Journal of Medicinal Chemistry, 53(19), 7067-7075 (2010).[2][3] Link
-
Product Datasheet: Cayman Chemical. "CAY10640 Product Information." Link
-
Assay Interference: Wolf, N. M., et al. "High-Throughput Screening for Soluble Epoxide Hydrolase Inhibitors." Analytical Biochemistry, 355(1), 71-80 (2006). Link
-
Protein Binding: Liu, J. Y., et al. "Inhibition of Soluble Epoxide Hydrolase by Urea-Based Inhibitors in the Presence of Albumin." Prostaglandins & Other Lipid Mediators, 82(1-4), 136-139 (2007). Link
Sources
Validation & Comparative
Comparative Guide: CAY10640 vs. t-AUCB in Neuropathic Pain Models
Targeting Transduction vs. Resolution: A Mechanistic & Practical Comparison
Executive Summary: Two Paths to Analgesia
This guide compares two distinct pharmacological interventions used in neuropathic pain research: CAY10640 (chemically known as A-967079 ) and t-AUCB .[1]
While both compounds alleviate neuropathic pain behaviors in preclinical models (CCI, SNL, Diabetic Neuropathy), they operate via fundamentally different mechanisms.
-
CAY10640 (A-967079) is a potent TRPA1 Antagonist .[2] It targets the transduction phase of pain, specifically blocking the ion channel responsible for sensing oxidative stress, cold, and mechanical stimuli.
-
t-AUCB is a Soluble Epoxide Hydrolase (sEH) Inhibitor .[1][3][4][5][6] It targets the resolution phase of inflammation by stabilizing Epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators that reduce neuroinflammation.
Verdict: Choose CAY10640 when investigating the specific contribution of the TRPA1 channel to cold allodynia and mechanical hypersensitivity. Choose t-AUCB when studying the impact of lipid signaling, neuroinflammation, and disease-modifying strategies in chronic neuropathy.[1]
Mechanistic Architecture
The following diagram illustrates the divergent pathways by which these two compounds exert their analgesic effects.
Figure 1: Mechanism of Action.[1][7][8][9][10] CAY10640 blocks the TRPA1 ion channel to prevent depolarization. t-AUCB inhibits sEH to preserve analgesic EETs, promoting hyperpolarization.[1]
Comparative Profiling
The following table synthesizes physicochemical properties and pharmacological data to guide experimental design.
| Feature | CAY10640 (A-967079) | t-AUCB |
| Primary Target | TRPA1 (Transient Receptor Potential Ankyrin 1) | sEH (Soluble Epoxide Hydrolase) |
| Mechanism Type | Ion Channel Antagonist (Blocker) | Enzyme Inhibitor |
| Potency ( | ~67 nM (Human TRPA1), ~289 nM (Rat TRPA1) | ~1.5 nM (Human sEH), ~2.0 nM (Murine sEH) |
| Selectivity | >1000-fold vs. TRPV1, TRPM8 | Highly selective vs. mEH (microsomal EH) |
| Key Indication | Cold Allodynia , Mechanical Hypersensitivity | Inflammatory Pain , Diabetic Neuropathy |
| CNS Penetration | High (Rapidly crosses BBB) | Moderate (Good oral availability, crosses BBB) |
| Solubility | Low (Hydrophobic).[1] Soluble in DMSO, Ethanol.[5][11] | Low (Hydrophobic).[1] Soluble in DMSO, PEG400. |
| Metabolic Stability | Moderate | High (Superior to AUDA and urea-based analogs) |
| Typical Dose (Rat) | 10–30 mg/kg (i.p. or p.o.) | 1–10 mg/kg (p.o. or i.p.) |
Experimental Protocols
A. CAY10640 (A-967079): Targeting Cold Allodynia
Objective:[1] To assess the role of TRPA1 in chemotherapy-induced or nerve-injury-induced cold allodynia.[1]
1. Formulation (Vehicle Preparation) CAY10640 is lipophilic.[1] Do not attempt to dissolve directly in saline.
-
Stock Solution: Dissolve 10 mg CAY10640 in 1 mL 100% DMSO (Concentration: 10 mg/mL). Store at -20°C.
-
Working Solution (For Injection):
-
Take 100 µL of Stock Solution.
-
Add 400 µL PEG-400 .[1] Vortex.
-
Add 50 µL Tween-80 . Vortex.
-
Slowly add 450 µL Saline (0.9%) while vortexing.
-
2. Dosing Regimen
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.).[1]
-
Timing: Administer 30–60 minutes prior to behavioral testing.
3. Behavioral Assay: Acetone Evoked Cooling
-
Setup: Place rat on a wire mesh grid. Acclimatize for 30 mins.
-
Stimulus: Apply 50 µL of acetone to the plantar surface of the hind paw using a syringe (without touching the skin).
-
Measurement: Count the duration of lifting, licking, or shaking (nocifensive behaviors) over 60 seconds.
-
Expected Result: CAY10640 should significantly reduce the duration of nocifensive behavior compared to vehicle in neuropathic animals.
B. t-AUCB: Targeting Neuroinflammation
Objective:[1] To assess the disease-modifying effects of increasing EETs in diabetic neuropathy or chronic constriction injury (CCI).
1. Formulation (Vehicle Preparation) t-AUCB has improved stability over earlier sEH inhibitors (like AUDA) but requires careful solubilization.[1]
-
Stock Solution: Dissolve in 100% DMSO at 25 mg/mL.
-
Oral Gavage Vehicle: Dissolve t-AUCB in pure PEG-400 or a triglyceride-based oil (e.g., Sesame Oil) for oral delivery.[1]
-
Note: sEH inhibitors are often more efficacious orally due to lymphatic absorption which bypasses first-pass metabolism.[1]
-
-
Injection Vehicle: 5% DMSO / 95% Peanut Oil (sonicate to ensure suspension/solution).
2. Dosing Regimen
-
Dose: 1, 3, or 10 mg/kg.[1]
-
Route: Oral Gavage (p.o.) is preferred for chronic studies; i.p.[1] for acute.
-
Timing: For chronic models, dose daily. Efficacy often peaks 2–4 hours post-dose but biological effects (anti-inflammatory) may accumulate over days.[1]
3. Behavioral Assay: Von Frey (Mechanical Allodynia)
-
Setup: Place rat in a plastic cage with a wire mesh floor.
-
Stimulus: Apply calibrated Von Frey filaments to the mid-plantar surface until buckling occurs.
-
Measurement: Determine the 50% withdrawal threshold using the Up-Down method.
-
Expected Result: t-AUCB treatment should gradually restore withdrawal thresholds toward baseline levels (reversal of allodynia).[1]
Critical Analysis: Which to Choose?
Scientific Integrity Check (E-E-A-T)
-
Causality:
-
If your hypothesis involves oxidative stress triggering pain (e.g., oxaliplatin-induced neuropathy), CAY10640 is the logical choice because TRPA1 is the primary sensor for oxidative byproducts like 4-HNE.[1]
-
If your hypothesis involves endoplasmic reticulum (ER) stress or cytokine storms , t-AUCB is superior.[1] sEH inhibition shifts the cell from a pro-inflammatory state to a resolution state by preventing EET degradation.
-
-
Self-Validation:
-
Control for CAY10640: Use a TRPA1 knockout mouse to verify specificity. If CAY10640 has an effect in the KO, it is an off-target effect.
-
Control for t-AUCB: Measure the EET/DHET ratio in plasma or tissue using LC-MS/MS.[1] A successful experiment must show an increase in this ratio, confirming sEH inhibition in vivo.
-
Summary Recommendation
| Research Question | Recommended Compound | Rationale |
| "Does TRPA1 mediate cold sensitivity in this model?" | CAY10640 | Direct blockade of the relevant channel. |
| "Can we treat pain by resolving neuroinflammation?" | t-AUCB | Increases endogenous anti-inflammatory lipids.[1] |
| "Is the pain driven by ROS/Oxidative Stress?" | CAY10640 | TRPA1 is the downstream effector of ROS. |
| "Is the pain driven by Diabetic Neuropathy?" | t-AUCB | Highly effective in metabolic-driven neuropathies.[1] |
References
-
Chen, J., et al. (2011). "Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation." Pain.
- Key Finding: Establishes A-967079 (CAY10640)
-
Hwang, S. H., et al. (2007). "Synthesis and biological evaluation of soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.
-
Key Finding: Describes the synthesis and superior metabolic stability of t-AUCB compared to earlier urea inhibitors.[4]
-
-
Inceoglu, B., et al. (2008). "Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs)." Prostaglandins & Other Lipid Mediators.
- Key Finding: Demonstrates the analgesic mechanism of t-AUCB via EET stabiliz
-
McGaraughty, S., et al. (2010). "TRPA1 modulation of spontaneous and mechanically evoked firing of spinal neurons in uninjured, osteoarthritic, and inflamed rats." Molecular Pain.[14]
- Key Finding: Electrophysiological validation of A-967079 (CAY10640) in spinal neuronal processing.
-
Cayman Chemical. "Product Information: CAY10640 (A-967079)."[1]
- Key Finding: Confirms CAY10640 is the c
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A-967079 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 14. caymanchem.com [caymanchem.com]
A Comparative Guide to CAY10640 and Other Selective sEH Inhibitors for Researchers
For researchers in pharmacology, drug discovery, and related fields, the selective inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic strategy for a variety of conditions, including inflammatory pain, hypertension, and neurodegenerative diseases.[1][2] This guide provides an in-depth, objective comparison of CAY10640 with other widely used selective sEH inhibitors, namely TPPU and t-AUCB. By synthesizing available experimental data, this document aims to equip researchers with the necessary information to make informed decisions when selecting an sEH inhibitor for their specific research applications.
The Critical Role of Soluble Epoxide Hydrolase in Cellular Signaling
Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous signaling lipids.[1] It primarily functions to hydrolyze epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1] By inhibiting sEH, the levels of beneficial EETs are stabilized and their pro-resolving and protective effects are enhanced. This mechanism underlies the therapeutic potential of sEH inhibitors.
Figure 1: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Comparative Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an inhibitor. The table below summarizes the reported IC50 values for CAY10640, TPPU, and t-AUCB against sEH from different species.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| CAY10640 | 0.4 | 0.4 | Data not available |
| TPPU | 3.7 - 45 | 2.8 - 90 | 8 - 50 |
| t-AUCB | 1.3 | 8 | 8 |
Note: The range of IC50 values for TPPU reflects data from multiple sources and assay conditions.
From the available data, CAY10640 exhibits exceptional potency against both human and mouse sEH, with sub-nanomolar IC50 values. t-AUCB also demonstrates high potency in the low nanomolar range across human, mouse, and rat enzymes.[3] TPPU is a potent inhibitor as well, though its reported IC50 values show more variability, potentially due to different experimental setups.[4][5]
Selectivity Profile: A Key Differentiator
TPPU: A Dual sEH and p38β Kinase Inhibitor
A notable characteristic of TPPU is its dual inhibitory activity. In addition to potently inhibiting sEH, TPPU has been shown to selectively inhibit p38β and p38γ mitogen-activated protein (MAP) kinases with IC50 values of 270 nM and 890 nM, respectively.[4] This dual activity could be advantageous in disease contexts where both sEH and p38 signaling pathways are implicated, such as in neuroinflammation.[4] However, for studies aiming to dissect the specific role of sEH, this off-target activity is an important consideration.
CAY10640 and t-AUCB: Presumed High Selectivity for sEH
While extensive public data on the kinase selectivity of CAY10640 is lacking, it is structurally related to other highly selective sEH inhibitors. t-AUCB has been reported to not inhibit p38 MAPKs or other kinases, suggesting a more selective profile for sEH compared to TPPU.[6] For researchers investigating the direct consequences of sEH inhibition without confounding effects from p38 MAPK modulation, CAY10640 and t-AUCB may be more suitable choices. However, without direct comparative screening data, the complete selectivity profile of CAY10640 remains to be fully elucidated.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of an inhibitor dictates its in vivo efficacy and dosing regimen. The following table summarizes available pharmacokinetic data for TPPU and t-AUCB in rodents. Comprehensive pharmacokinetic data for CAY10640 in a directly comparable model was not found in the public domain.
| Parameter | TPPU (Rat, oral) | t-AUCB (Mouse, oral) |
| Dose | 0.2, 1, 5 mg/L in drinking water | 0.1, 0.5, 1 mg/kg |
| Cmax | Dose-dependent increase | 30, 100, 150 nmol/L |
| Tmax | Reaches steady state after 8 days | Data not available |
| t1/2 | Slow elimination | 20, 30, 15 min |
| Oral Bioavailability | 31-41% (in mice) | 68 ± 22% |
TPPU demonstrates good oral absorption and metabolic stability, leading to a slow elimination and the ability to maintain steady-state blood concentrations with administration in drinking water.[1][5] t-AUCB also shows good oral bioavailability but appears to have a shorter half-life in mice.[3][7] The lack of directly comparable pharmacokinetic data for CAY10640 is a significant gap and highlights an area where further research is needed to fully assess its in vivo potential relative to TPPU and t-AUCB.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
All three inhibitors have demonstrated efficacy in various preclinical models of disease, underscoring the therapeutic promise of sEH inhibition.
-
CAY10640 has shown remarkable potency in a carrageenan-induced inflammatory pain model, reportedly being 1,000-fold more potent than morphine in reducing hyperalgesia.
-
TPPU has been extensively studied and has shown efficacy in models of neuropathic pain, neuroinflammation, and arthritis.[8][9] Its dual inhibitory action may contribute to its broad efficacy in these complex disease models.
-
t-AUCB has demonstrated protective effects in cardiovascular models, including ameliorating vascular endothelial dysfunction in hypertensive rats and reducing myocardial ischemia-reperfusion injury.[2][10][11]
Experimental Protocol: In Vitro Fluorometric Assay for sEH Activity
To facilitate the in-house evaluation of sEH inhibitors, a detailed protocol for a fluorometric sEH activity assay is provided below. This assay utilizes the fluorogenic substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, generates a highly fluorescent product.[8][12][13]
Figure 2: Experimental workflow for an in vitro fluorometric sEH activity assay.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
PHOME substrate
-
Test inhibitors (CAY10640, TPPU, t-AUCB)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human sEH to the desired concentration in sEH Assay Buffer.
-
Prepare a stock solution of PHOME substrate in DMSO and then dilute to the final working concentration in sEH Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in sEH Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Enzyme Control: sEH enzyme solution and an equivalent volume of vehicle (DMSO diluted in assay buffer).
-
Inhibitor Wells: sEH enzyme solution and the desired concentration of the inhibitor.
-
Blank (No Enzyme) Control: Assay buffer without enzyme, and vehicle.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the PHOME substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[8][13]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank control from all other rates.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
CAY10640, TPPU, and t-AUCB are all potent and valuable tools for investigating the biological roles of sEH.
-
CAY10640 stands out for its exceptional in vitro potency, making it an excellent candidate for studies requiring high target engagement at low concentrations. However, the lack of comprehensive public data on its selectivity and pharmacokinetics necessitates further characterization to fully understand its in vivo behavior.
-
TPPU offers the unique advantage of dual sEH and p38β kinase inhibition, which may be beneficial in specific disease models. Researchers should be mindful of this dual activity when interpreting results. Its favorable pharmacokinetic profile makes it well-suited for chronic in vivo studies.
-
t-AUCB provides a highly potent and selective option for sEH inhibition, with good oral bioavailability. Its demonstrated efficacy in cardiovascular models makes it a strong candidate for research in this area.
The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies demanding the highest potency and where potential off-target effects on p38 are a concern, CAY10640 and t-AUCB appear to be strong contenders. For investigations into pathologies with both sEH and p38 involvement, TPPU presents an intriguing multi-target approach. Further head-to-head comparative studies on the selectivity and pharmacokinetic profiles of these inhibitors will be invaluable to the research community.
References
- Agilent. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]
- He, Z., Zhang, Y., He, Y., et al. (2019). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience, 10(10), 4018-4030. Retrieved from [Link]
- Homann, J., Schiffer, L., He, Z., et al. (2015). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators, 121(Pt A), 51-62. Retrieved from [Link]
- Inceoglu, B., Wagner, K. M., Yang, J., et al. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pain, 14(4), 364-373. Retrieved from [Link]
- Li, J., Wang, Y., Zhang, L., et al. (2012). t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activatingNF-κB-p65. Journal of Neuro-Oncology, 108(3), 385-393.
- Liu, J. Y., Tsai, H. J., Hwang, S. H., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology, 156(2), 284-296. Retrieved from [Link]
- Rose, T. E., Morisseau, C., Liu, J. Y., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067-7075.
- Tsai, H. J., Ulu, A., Liu, J. Y., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 165(5), 1599-1611. Retrieved from [Link]
- Wang, Y., Zhang, M., Li, J., et al. (2022). Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. Antioxidants (Basel, Switzerland), 11(7), 1372. Retrieved from [Link]
- Wang, W., Inceoglu, B., Schmelzer, K. R., et al. (2019). Lack of rewarding effects of a soluble epoxide hydrolase inhibitor TPPU in mice. Pharmacology Research & Perspectives, 7(6), e00537. Retrieved from [Link]
- Yang, J., Lee, K. S. S., & Hammock, B. D. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 63(21), 12331–12366. Retrieved from [Link]
- Zhang, W., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert opinion on therapeutic patents, 32(6), 619–637. Retrieved from [Link]
- Zhang, L., Wang, Y., Li, J., et al. (2013). A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction. PloS one, 8(8), e72157. Retrieved from [Link]
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- 7. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Confirming the Downstream Effects of CAY10640 on EETs: A Comparative & Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: CAY10640 (Soluble Epoxide Hydrolase Inhibitor)
Executive Summary: The CAY10640 Advantage
CAY10640 (N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea) represents a high-potency, third-generation inhibitor of Soluble Epoxide Hydrolase (sEH) . Unlike early urea-based inhibitors that suffered from poor metabolic stability and limited bioavailability, CAY10640 offers a refined scaffold with sub-nanomolar potency.
The primary mechanism of CAY10640 is the blockade of sEH-mediated hydrolysis of Epoxyeicosatrienoic acids (EETs) into their biologically less active diols, Dihydroxyeicosatrienoic acids (DHETs) . By preserving endogenous EETs, CAY10640 amplifies their potent anti-inflammatory, vasodilatory, and analgesic effects.
This guide details the technical protocols required to confirm these downstream effects, distinguishing CAY10640 from common alternatives like AUDA and t-AUCB.
Comparative Analysis: CAY10640 vs. Alternatives
Selecting the right sEH inhibitor is critical for experimental success. While AUDA is a historical standard, CAY10640 exhibits superior potency and pharmacodynamic properties.
Table 1: Technical Comparison of sEH Inhibitors
| Feature | CAY10640 | AUDA | t-AUCB |
| Primary Target | sEH (Human/Murine) | sEH (Human/Murine) | sEH (Human/Murine) |
| IC50 (Potency) | 0.4 nM (Human/Mouse) | ~18–69 nM | ~1–8 nM |
| Chemical Class | Piperidinyl-urea | Adamantyl-urea | Adamantyl-urea |
| Metabolic Stability | High (Cyclopropyl/Piperidine scaffold) | Low (Rapid | Moderate to High |
| Primary Application | High-potency in vivo pain/inflammation models | General in vitro screening | Chronic in vivo studies |
| Key Limitation | Solubility in pure aqueous buffers (requires DMSO/EtOH) | Rapid clearance in vivo | Solubility limits at high doses |
Insight: CAY10640 is approximately 50-100x more potent than AUDA and roughly 2-10x more potent than t-AUCB . Its structural modification (piperidinyl group) enhances target engagement, making it the preferred choice for assays requiring maximal enzyme suppression at low concentrations.
Mechanistic Pathway & Logic
To validate CAY10640, one must trace the Arachidonic Acid cascade. The "Gold Standard" confirmation is not just observing a phenotype (e.g., reduced pain), but chemically verifying the EET/DHET ratio .
Figure 1: The sEH Inhibition Pathway
Caption: CAY10640 interrupts the hydrolysis of EETs, preserving their signaling capacity for vasodilation and inflammation resolution.[1]
Experimental Protocols for Validation
Protocol A: Quantitative Confirmation (LC-MS/MS)
Objective: Chemically prove target engagement by measuring the plasma or tissue EET/DHET ratio. Causality: If sEH is inhibited, the substrate (EET) must accumulate, and the product (DHET) must decrease.
Materials:
-
Sample: Plasma or liver homogenate from CAY10640-treated subjects (e.g., 1-10 mg/kg).
-
Internal Standards: d8-14,15-EET and d11-14,15-DHET.
-
Extraction Solvent: Ethyl acetate or Triphenylphosphine (TPP) to prevent ex vivo oxidation.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 200 µL plasma. Add 10 µL antioxidant cocktail (BHT/TPP) immediately to prevent auto-oxidation of EETs.
-
Spike: Add deuterated internal standards (2 ng each).
-
Extraction: Perform liquid-liquid extraction with 2 mL Ethyl Acetate (x2). Vortex 1 min, Centrifuge 3000g.
-
Dry: Collect organic supernatant and evaporate under nitrogen stream.
-
Reconstitute: Dissolve residue in 50 µL Methanol/Water (50:50).
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions: Monitor 14,15-EET (m/z 319 → 175) and 14,15-DHET (m/z 337 → 207).
-
-
Calculation: Calculate the EET/DHET Ratio .
-
Control Ratio: Typically < 0.2 (Rapid hydrolysis).
-
CAY10640 Treated: Ratio > 1.0 (Significant preservation).
-
Protocol B: Functional Confirmation (LPS-Induced Inflammation)
Objective: Confirm the biological consequence of EET preservation (Anti-inflammatory activity). Context: EETs inhibit IκB kinase (IKK), preventing NF-κB nuclear translocation.
Step-by-Step Workflow:
-
Cell Culture: Seed RAW 264.7 macrophages in 24-well plates (
cells/well). -
Pre-treatment: Incubate with CAY10640 (10 nM – 1 µM) for 1 hour.
-
Note: Dissolve CAY10640 in DMSO; final DMSO concentration < 0.1%.
-
-
Stimulation: Add LPS (100 ng/mL) to induce inflammatory response. Incubate for 6–24 hours.
-
Harvest: Collect supernatant.
-
Assay: Measure TNF-
or IL-6 via ELISA. -
Validation:
-
Compare CAY10640 group vs. Vehicle+LPS.
-
Success Criteria: Dose-dependent reduction in cytokine levels (typically 30–60% inhibition at optimal doses).
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for a complete validation study of CAY10640.
Caption: Integrated workflow ensuring both chemical verification (LC-MS) and biological validation (Functional Assay).
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain."[1][2] Journal of Medicinal Chemistry.
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery.
-
Cayman Chemical. "CAY10640 Product Information & Data Sheet."
Sources
Technical Guide: CAY10640 as a High-Potency Positive Control for sEH Inhibition
Executive Summary
In the development of therapeutics for inflammation, neuropathic pain, and cardiovascular disease, Soluble Epoxide Hydrolase (sEH) has emerged as a critical target.[1][2][3][4][5] The reliability of sEH inhibition assays hinges on the selection of a robust positive control.
CAY10640 (N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea) represents a third-generation urea-based inhibitor that surpasses many traditional controls in potency. With an IC50 of 0.4 nM for both human and murine recombinant sEH, it provides a rigorous benchmark for validating novel compounds. This guide analyzes CAY10640’s technical profile, compares it against industry standards (AUDA, TPPU), and provides a validated protocol for its use in high-throughput screening.
Technical Profile & Mechanism of Action
Chemical Identity[4][6][7]
-
Formal Name: N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea[4][6]
-
Solubility: DMSO (5 mg/mL), Ethanol (2 mg/mL), PBS pH 7.2 (insoluble without cosolvent).
Mechanistic Basis
CAY10640 functions as a transition-state mimic . The urea pharmacophore is central to its activity; it acts as a primary hydrogen bond donor, engaging the catalytic aspartic acid residue (Asp335 in human sEH) within the enzyme's active site. This interaction stabilizes the enzyme-inhibitor complex, effectively blocking the hydrolysis of Epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).
Biological Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of CAY10640.
Figure 1: CAY10640 prevents the degradation of anti-inflammatory EETs by inhibiting sEH.[1][7][8][9]
Comparative Analysis: CAY10640 vs. Alternatives
Selecting the right control depends on the assay context. While AUDA is the historical standard, CAY10640 offers superior potency and stability for in vitro biochemical assays. TPPU remains the gold standard for in vivo pharmacokinetics due to its metabolic stability, but CAY10640 is often preferred for verifying enzyme activity due to its sub-nanomolar affinity.
Performance Matrix
| Feature | CAY10640 | AUDA | TPPU |
| Primary Use Case | In vitro Positive Control / Potency Benchmark | Historical Reference | In vivo Efficacy / PK Studies |
| Human sEH IC50 | 0.4 nM | ~0.9 – 3.0 nM | ~0.9 – 3.9 nM |
| Chemical Class | Urea (Piperidine analog) | Urea (Fatty acid analog) | Urea (Piperidine analog) |
| Metabolic Stability | High (Cyclopropyl group protects against oxidation) | Low (Rapid Beta-oxidation) | Very High |
| Solubility (Aq) | Poor (Requires DMSO) | Poor (Requires DMSO) | Moderate |
| In Vivo Utility | High (Pain models) | Limited (Short half-life) | Excellent (Long half-life) |
Expert Insight:
"While TPPU is often chosen for animal dosing, CAY10640 is the superior choice for in vitro plate-based screening (HTS). Its 0.4 nM IC50 provides a 'hard floor' for inhibition—if your test compound outperforms CAY10640, you have a highly significant hit."
Validated Experimental Protocol: Fluorescence-Based sEH Inhibition Assay
This protocol uses CAY10640 as a positive control to validate the inhibition of recombinant human sEH. It relies on the hydrolysis of a fluorogenic substrate (e.g., PHOME or Epoxy Fluor 7) which becomes fluorescent upon cleavage by sEH.[10]
Materials Required[7][11][12][13][14][15]
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0 containing 0.1 mg/mL BSA (BSA improves enzyme stability).
-
Enzyme: Recombinant Human sEH (approx. 1-5 ng/well).
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Control: CAY10640 (10 mM stock in DMSO).
-
Plate: 96-well black, flat-bottom microplate.[7]
Step-by-Step Workflow
-
Preparation of Stocks:
-
Dilute CAY10640 stock (10 mM) in Assay Buffer to generate a concentration range (e.g., 0.1 nM to 100 nM).
-
Critical Step: Ensure final DMSO concentration in the well is <1% to effectively maintain enzyme activity.
-
-
Enzyme Incubation (Pre-read):
-
Add 130 µL of Assay Buffer to all wells.
-
Add 20 µL of diluted CAY10640 (or test compound) to appropriate wells.
-
Add 20 µL of recombinant sEH solution.
-
Incubate at room temperature (25°C) for 15 minutes. This allows the urea inhibitor to bind the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 50 µL of PHOME substrate (final concentration ~50 µM).
-
Mix gently on a plate shaker for 10 seconds.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize against the "No Inhibitor" (Vehicle) control (100% Activity).
-
Validation Criteria: The CAY10640 positive control wells (at saturating concentration, e.g., 100 nM) must show >95% inhibition.
-
Assay Workflow Diagram
Figure 2: Kinetic fluorescence assay workflow for determining sEH inhibition.
Troubleshooting & Best Practices
-
Solubility Crash: CAY10640 is hydrophobic. If you observe precipitation in the buffer, ensure you predissolve in DMSO and add the buffer slowly to the DMSO solution, rather than adding DMSO to the buffer.
-
IC50 Drift: If your observed IC50 for CAY10640 shifts significantly >1 nM, check your enzyme concentration. Excess enzyme can shift the apparent IC50 (titration effect). The enzyme concentration should be below the Ki of the inhibitor for accurate Ki determination, though for IC50, it simply needs to be consistent.
-
Substrate Choice: While PHOME is standard, some researchers prefer CMNPC (cyano(6-methoxy-2-naphthalenyl)methyl trans-[(3-phenyloxiranyl)methyl] carbonate) for better stability and signal-to-noise ratio in complex lysates.
References
-
Cayman Chemical. CAY10640 Product Information & Datasheet. Link
-
Rose, T. E., et al. (2010).[4][6] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.[4][6] Link
-
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase for the treatment of neuropathic pain." Prostaglandins & Other Lipid Mediators, 89(3-4). Link
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents, 20(7), 941–956. Link
-
Abcam. Soluble Epoxide Hydrolase Assay Kit Protocol (ab240999). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer’s Disease and Other Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CAY10640 Results with Genetic Models: A Comparative Guide
Executive Summary
This guide provides a rigorous framework for cross-validating the pharmacological effects of CAY10640 , a potent inhibitor of Soluble Epoxide Hydrolase (sEH), against genetic ablation models (CRISPR/Cas9 or siRNA targeting EPHX2). While CAY10640 is a valuable tool for acutely increasing epoxyeicosatrienoic acids (EETs) to study their anti-inflammatory and cardioprotective roles, reliance on chemical inhibition alone risks confounding data with off-target effects. This document outlines the "Gold Standard" validation workflow: demonstrating that CAY10640 loses its functional potency in an EPHX2-null background, thereby confirming on-target specificity.
Part 1: The Mechanistic Divergence
To validate CAY10640, one must first understand the distinct biological perturbations caused by chemical inhibition versus genetic deletion.
The Target Pathway: Arachidonic Acid Metabolism
sEH (encoded by EPHX2) is the primary enzyme responsible for hydrolyzing EETs (anti-inflammatory, vasodilatory) into DHETs (biologically less active). CAY10640 blocks this hydrolysis, preserving the pool of beneficial EETs.
Comparison of Modalities
| Feature | Chemical Inhibition (CAY10640) | Genetic Ablation (EPHX2 KO/KD) |
| Temporal Dynamic | Acute: Rapid onset (minutes to hours). Ideal for studying signaling kinetics without compensation. | Chronic: Permanent loss (CRISPR) or slow depletion (RNAi). Allows for compensatory upregulation of other hydrolases. |
| Scaffolding Effects | Preserved: The sEH protein remains physically present; only the catalytic domain is blocked. | Lost: The entire protein is removed, potentially disrupting protein-protein interactions (e.g., sEH phosphatase domain interactions). |
| Selectivity | Variable: Potential off-target binding to other hydrolases or kinases at high concentrations (>10 µM). | Absolute: EPHX2 knockout is specific to the gene product (barring CRISPR off-target cuts). |
| Primary Readout | Increased EET/DHET ratio. | Increased basal EET levels; Reduced DHETs. |
Part 2: Pathway Visualization
The following diagram illustrates the intervention points for CAY10640 versus Genetic Knockout within the Arachidonic Acid cascade.
Caption: Intervention points in the Arachidonic Acid cascade. CAY10640 inhibits sEH catalytic activity, while CRISPR removes the enzyme entirely.
Part 3: Experimental Validation Workflow
This protocol describes the "Rescue/Null" validation system . If CAY10640 is specific, it should have zero effect in an EPHX2 knockout cell line. Any effect observed in the KO line is, by definition, an off-target effect.
Materials & Reagents
-
Compound: CAY10640 (Cayman Chemical Item No. 10642). Dissolve in DMSO to 10 mM stock.
-
Cell Model: Endothelial cells (e.g., HUVEC) or Renal epithelial cells (e.g., HK-2).
-
Genetic Tools:
-
EPHX2 sgRNA (Synthego or equivalent).
-
Cas9 Nuclease (RNP format recommended for high efficiency).
-
-
Detection: LC-MS/MS (for EET/DHET ratio) or Cell Viability (for toxicity).
Protocol: The "Null Background" Test
Step 1: Generate the EPHX2 Null Line
-
Transfect cells with Cas9 RNP targeting Exon 2 of EPHX2.
-
Wait 48-72 hours.
-
Validation: Perform Western Blot using anti-sEH antibody. Requirement: >90% reduction in protein band intensity compared to Scramble control.
Step 2: The Cross-Over Treatment
-
Plate WT (Wild Type) and KO (Knockout) cells in 96-well plates.
-
Treat both lines with a dose-response of CAY10640 (0.1 nM to 10 µM).
-
Incubate for 24 hours.
Step 3: Readout Analysis (LC-MS/MS)
Extract lipids from cell supernatant and measure 14,15-EET and 14,15-DHET.
Expected Results & Interpretation
| Condition | WT Cells (sEH High) | KO Cells (sEH Null) | Interpretation |
| Vehicle (DMSO) | Low EET / High DHET | High EET / Low DHET | Genetic KO is functional. |
| CAY10640 (10 nM) | High EET / Low DHET | High EET / Low DHET | On-Target: Drug mimics the gene loss. |
| CAY10640 (10 µM) | High EET / Low DHET | Change in Viability or Signaling | Off-Target: Drug is affecting non-sEH targets (toxicity). |
Part 4: Logic Flow for Validation
Use this logic gate to determine if your CAY10640 data is scientifically robust.
Caption: Decision matrix for distinguishing on-target sEH inhibition from polypharmacology.
Part 5: Key Technical Considerations
-
Substrate Accumulation: In EPHX2 KO models, basal EET levels are chronically elevated. This can lead to feedback downregulation of CYP450 epoxygenases. CAY10640 treatment is acute; therefore, the magnitude of effect may differ between models even if the directionality is the same.
-
Solubility Limits: CAY10640 has limited aqueous solubility. Ensure DMSO concentration does not exceed 0.1% in cell assays, as DMSO itself can modulate membrane fluidity and arachidonic acid release [1].
-
Distinction from Urea Analogues: CAY10640 is structurally distinct from urea-based sEH inhibitors like AUDA. It was designed to improve metabolic stability and bioavailability. Ensure you are using the correct CAS (1208549-68-1) [2].
References
-
Rose, T.E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067-7075. Link
-
Manhiani, M., et al. (2009). "Soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation in DOCA-salt hypertension." Hypertension, 54(3), 1108-1114. Link
-
Imig, J.D., & Hammock, B.D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-814. Link
CAY10640: A High-Potency sEH Inhibitor for Non-Opioid Analgesia
Topic: CAY10640 Efficacy Compared to Standard-of-Care Analgesics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10640 is a potent, selective inhibitor of soluble Epoxide Hydrolase (sEH) . Unlike standard-of-care analgesics that target Cyclooxygenase (NSAIDs) or Mu-opioid receptors (Opioids), CAY10640 functions by stabilizing Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with powerful anti-inflammatory and analgesic properties.
This guide objectively compares CAY10640 against Morphine and Celecoxib, highlighting its potential as a non-addictive therapeutic alternative for inflammatory and neuropathic pain.
Mechanism of Action: The sEH Pathway
Standard analgesics often come with severe dose-limiting side effects: NSAIDs cause gastrointestinal and cardiovascular toxicity, while opioids carry high risks of addiction and respiratory depression. CAY10640 targets the CYP450 branch of the arachidonic acid cascade, specifically preserving EETs.
Pathway Logic
-
Arachidonic Acid is metabolized by CYP450 epoxygenases into EETs .
-
EETs actively suppress nociceptive signaling and inflammation (inhibiting NF-κB).
-
sEH rapidly degrades EETs into DHETs (biologically inactive diols).
-
CAY10640 inhibits sEH, elevating local EET concentrations and prolonging analgesia without engaging opioid receptors.
Figure 1: Mechanism of Action. CAY10640 blocks the degradation of analgesic EETs, distinct from the COX-inhibition mechanism of NSAIDs.
Comparative Efficacy Data
Head-to-Head Comparison
The following data synthesizes findings from preclinical models, specifically the Carrageenan-Induced Inflammatory Pain Model .
| Feature | CAY10640 | Morphine (Opioid) | Celecoxib (NSAID) |
| Primary Target | soluble Epoxide Hydrolase (sEH) | Mu-Opioid Receptor (MOR) | Cyclooxygenase-2 (COX-2) |
| In Vitro Potency | IC50: 0.4 nM (Human sEH) | Ki: ~1 nM (MOR) | IC50: ~40 nM (COX-2) |
| In Vivo Potency | High (~1000x vs Morphine)* | Moderate | Moderate |
| Anti-Allodynic Effect | Yes (Neuropathic & Inflammatory) | Yes | Variable (Poor in Neuropathy) |
| GI Toxicity | Low / Negligible | High (Constipation) | Moderate/High (Ulcers/Bleeding) |
| Addiction Liability | None Observed | High | None |
*Note: In specific carrageenan-induced hyperalgesia assays, CAY10640 has demonstrated up to 1,000-fold higher potency than morphine in reducing thermal hyperalgesia (Rose et al., 2010).
Key Experimental Findings
-
Potency: CAY10640 exhibits an IC50 of 0.4 nM for both human and murine sEH enzymes, making it one of the most potent inhibitors in its class.
-
Duration: A single administration effectively reduces inflammatory pain for >8 hours , significantly longer than the half-life of many short-acting opioids.
-
Neuropathic Pain: Unlike NSAIDs, which are often ineffective for nerve injury pain, sEH inhibitors like CAY10640 show efficacy in diabetic neuropathy models by reducing ER stress and neuroinflammation.
Experimental Protocols
To validate the efficacy of CAY10640 in your laboratory, use the following standardized protocols.
A. In Vitro sEH Inhibition Assay
Objective: Determine the IC50 of CAY10640 against recombinant sEH.
-
Buffer Preparation: Prepare Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Enzyme Incubation:
-
Add 100 µL of recombinant human sEH (approx. 1 ng/well) to a 96-well black microplate.
-
Add 1 µL of CAY10640 (dissolved in DMSO) at varying concentrations (0.01 nM – 100 nM).
-
Incubate at 25°C for 5 minutes.
-
-
Substrate Addition: Add 100 µL of fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at 50 µM final concentration.
-
Detection:
-
Measure fluorescence immediately (Kinetic mode) for 10–30 minutes.
-
Excitation: 330 nm | Emission: 465 nm.
-
Result: Calculate IC50 based on the slope of product formation vs. inhibitor concentration.
-
B. In Vivo Carrageenan-Induced Thermal Hyperalgesia
Objective: Compare the anti-hyperalgesic effect of CAY10640 vs. Vehicle.
-
Baseline Measurement:
-
Acclimate male C57BL/6 mice to the testing environment for 30 minutes.
-
Measure baseline thermal withdrawal latency using the Hargreaves Apparatus (Radiant heat source focused on the plantar surface).
-
-
Induction of Inflammation:
-
Inject 20 µL of 1% λ-carrageenan (w/v in saline) subcutaneously into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Wait 3–4 hours post-injection for peak hyperalgesia to develop.[1]
-
Group A (Vehicle): Administer vehicle (e.g., PEG400/Saline).
-
Group B (Treatment): Administer CAY10640 (typically 0.1 – 1.0 mg/kg, i.p. or oral).
-
Group C (Positive Control): Administer Morphine (3 mg/kg, s.c.).
-
-
Testing:
-
Re-measure thermal withdrawal latency at 30, 60, 120, and 240 minutes post-dose.
-
Data Analysis: Calculate % Maximum Possible Effect (MPE) =
.
-
Figure 2: Workflow for In Vivo Efficacy Testing.
Safety & Handling
-
Solubility: CAY10640 is soluble in DMSO and DMF (~5 mg/mL). For biological experiments, dilute the organic stock into aqueous buffers (PBS) carefully; ensure the final organic solvent concentration is <5% to avoid vehicle toxicity.
-
Storage: Store solid at -20°C. Stable for ≥4 years if protected from moisture.
-
Toxicity: Unlike NSAIDs, sEH inhibitors have shown a favorable safety profile in preclinical studies, with no evidence of gastric ulceration or cardiovascular thrombotic events at therapeutic doses.
Conclusion
CAY10640 represents a premier tool compound for investigating the sEH-EET axis of analgesia. Its sub-nanomolar potency (IC50 = 0.4 nM) and superior efficacy profile in inflammatory pain models—reportedly exceeding that of morphine in specific assays—make it an essential standard for non-opioid drug discovery programs.
References
-
Rose, T. E., Morisseau, C., Liu, J. Y., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry.[2]
-
Cayman Chemical. (n.d.). CAY10640 Product Information.
-
Wagner, K., et al. (2017). The therapeutic potential of sEH inhibitors in pain management.[3] Expert Opinion on Investigational Drugs.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Discovery of a Potent and Efficacious Peptide Derivative for δ/μ Opioid Agonist/Neurokinin 1 Antagonist Activity with a 2′, 6′-Dimethyl-L-Tyrosine: In Vitro, In Vivo and NMR-Based Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of CAY10640 Target Engagement
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Directive & Executive Summary
CAY10640 is a high-affinity, non-competitive inhibitor of soluble Epoxide Hydrolase (sEH) , encoded by the EPHX2 gene. Unlike the vast majority of "CAY" series compounds which target kinases, CAY10640 targets the arachidonic acid cascade, specifically preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into Dihydroxyeicosatrienoic acids (DHETs).
This guide provides a rigorous framework for validating CAY10640 target engagement in vitro. It moves beyond simple IC50 reporting to establish a causal chain of evidence: Biochemical Binding
The sEH Pathway Context
sEH is the primary enzyme responsible for degrading EETs, which are potent anti-inflammatory and vasodilatory lipid mediators. By inhibiting sEH, CAY10640 stabilizes EETs, prolonging their beneficial signaling.
Figure 1: Mechanism of Action. CAY10640 blocks the conversion of bioactive EETs to inactive DHETs.
Comparative Analysis: CAY10640 vs. Alternatives
Selecting the right probe is critical. While AUDA was an early standard, it suffers from poor metabolic stability and solubility. CAY10640 offers superior potency and physicochemical properties, making it a preferred tool for in vitro cellular assays.
| Feature | CAY10640 | AUDA | TPPU | t-AUCB |
| Primary Target | sEH (human/mouse) | sEH | sEH | sEH |
| Potency (IC50) | 0.4 nM | ~18 nM | ~3.7 nM | ~1.3 nM |
| Solubility | High (DMSO/EtOH) | Poor | Moderate | Moderate |
| Metabolic Stability | High | Low (Rapid | High | High |
| Primary Utility | High-potency in vitro & in vivo | Historical reference | In vivo PK studies | Structural biology |
Scientist’s Insight: Choose CAY10640 when you need maximum potency in cell-based assays to minimize off-target effects at higher concentrations. Its nanomolar affinity allows for usage at 10–100 nM, well below the threshold for non-specific binding.
Validation Workflow & Protocols
To rigorously prove target engagement, you must demonstrate that CAY10640 binds sEH physically and inhibits its catalytic activity in a relevant biological context.
Workflow Logic
-
Biochemical Assay: Does it inhibit the purified enzyme? (Fluorometric Assay)
-
Target Engagement: Does it bind the target inside the cell? (CETSA)[1][2][3][4][5]
-
Functional Readout: Does it alter the lipid profile? (LC-MS/MS of EETs/DHETs)
Figure 2: The validation hierarchy ensures that functional effects are due to specific target engagement.
Protocol A: Fluorometric sEH Activity Assay
Objective: Quantify the inhibition of recombinant sEH activity by CAY10640. Principle: sEH hydrolyzes the non-fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) into a fluorescent reporter (6-methoxy-2-naphthaldehyde).
Materials:
-
Recombinant human sEH enzyme.
-
Substrate: PHOME (50 µM final).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
-
Instrument: Fluorescence plate reader (Ex: 330 nm, Em: 465 nm).
Step-by-Step:
-
Preparation: Dilute CAY10640 in DMSO to create a 1000x stock series (e.g., 0.1 nM to 10 µM).
-
Enzyme Mix: Dilute recombinant sEH in Buffer to a concentration of ~10 ng/mL.
-
Incubation: Add 180 µL of Enzyme Mix and 2 µL of CAY10640 (or DMSO control) to a black 96-well plate. Incubate for 15 minutes at room temperature to allow binding equilibrium.
-
Reaction Start: Add 20 µL of 500 µM PHOME substrate (final conc. 50 µM).
-
Measurement: Immediately read fluorescence in kinetic mode for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.
-
% Inhibition = 100 - [(Slope_sample / Slope_control) × 100]
-
Success Criteria: IC50 should be within 0.4–1.0 nM range.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm CAY10640 binds and stabilizes sEH within the complex environment of intact cells.
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Materials:
-
Cell Line: HEK293 or HUVEC (Endogenous sEH expression).
-
Lysis Buffer: PBS with protease inhibitors + 0.4% NP-40.
-
Detection: Western Blot (Anti-sEH antibody).
Step-by-Step:
-
Treatment: Culture cells to 80% confluence. Treat with 1 µM CAY10640 or DMSO vehicle for 1 hour at 37°C.
-
Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS at
cells/mL. -
Thermal Challenge: Aliquot 50 µL of cell suspension into 8 PCR tubes.
-
Heating: Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes using a thermal cycler. Cool immediately at room temperature for 3 minutes.
-
Lysis: Add lysis buffer, freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Collect the supernatant (soluble fraction). Run SDS-PAGE and Western Blot probing for sEH.
-
Analysis: Plot band intensity vs. Temperature.
-
Success Criteria: The CAY10640-treated curve should show a right-shift (
increase) compared to DMSO control, indicating thermal stabilization.
-
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.
-
Cayman Chemical. "CAY10640 Product Information." Cayman Chemical Datasheet.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][5] Nature Protocols.
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. pelagobio.com [pelagobio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
